molecular formula C17H18N2O8 B612912 Z-Asp(osu)-ome CAS No. 54743-84-9

Z-Asp(osu)-ome

Numéro de catalogue: B612912
Numéro CAS: 54743-84-9
Poids moléculaire: 378.34
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Z-L-Aspartic Acid beta-N-Hydroxysuccinimide Ester alpha-Methyl Ester>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O8/c1-25-16(23)12(9-15(22)27-19-13(20)7-8-14(19)21)18-17(24)26-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,18,24)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRDCYKLERFBCM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Z-Benzyloxycarbonyl-L-aspartic Acid Methyl Ester: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. Z-benzyloxycarbonyl-L-aspartic acid methyl ester, systematically known as (2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid, is a critical protected amino acid derivative.[1] This guide provides an in-depth analysis of its properties, synthesis, and applications, with a focus on its role in solution-phase peptide synthesis. The strategic implementation of the benzyloxycarbonyl (Z) group for N-terminal protection and a methyl ester for the side-chain carboxyl group provides distinct advantages in the methodical construction of peptide chains.[1]

The benzyloxycarbonyl (Z) group serves as a robust protecting group for the α-amino functionality, while the β-methyl ester safeguards the side-chain carboxyl group.[2] This protection strategy is pivotal for enabling selective deprotection and coupling reactions, establishing it as an indispensable tool in the synthesis of complex peptides, such as enzyme inhibitors and neuropeptides.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Z-benzyloxycarbonyl-L-aspartic acid methyl ester is fundamental for its effective application in synthetic workflows.

PropertyValueReferences
CAS Number 3160-47-2[2]
Molecular Formula C₁₃H₁₅NO₆[2]
Molecular Weight 281.26 g/mol [2][3]
Appearance White to off-white powder/crystal[2][3][4]
Melting Point 89.0 to 93.0 °C[3]
Purity ≥98.0% (TLC)[2][5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6]

Synthesis and Characterization

The synthesis of Z-benzyloxycarbonyl-L-aspartic acid methyl ester is a well-established procedure, typically commencing from L-aspartic acid. The process involves the protection of the amino group with a benzyloxycarbonyl group, followed by the selective esterification of the side-chain carboxylic acid.

Illustrative Synthetic Workflow

Synthesis_Workflow L-Aspartic_Acid L-Aspartic Acid Protection Amino Group Protection (Benzyl Chloroformate) L-Aspartic_Acid->Protection Cbz-Cl, Base Z_Asp_OH Z-Asp-OH Protection->Z_Asp_OH Esterification Side-Chain Esterification (Methanol, Acid Catalyst) Z_Asp_OH->Esterification H+ Z_Asp_OMe_OH Z-Asp(OMe)-OH Esterification->Z_Asp_OMe_OH

Caption: Synthetic route for Z-Asp(OMe)-OH.

The purity and identity of the synthesized Z-benzyloxycarbonyl-L-aspartic acid methyl ester are confirmed through a combination of chromatographic and spectroscopic methods.[1]

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. Expected ¹H NMR data would show characteristic peaks for the aromatic protons of the Z-group, the methoxy protons of the ester, and the protons of the aspartic acid backbone.

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the N-H bond of the urethane, the C=O stretching of the carboxyl and ester groups, and the aromatic C-H bonds of the benzyl group.

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound.

Core Applications in Peptide Synthesis

Z-benzyloxycarbonyl-L-aspartic acid methyl ester is primarily utilized in solution-phase peptide synthesis.[1][7] The Z-group at the N-terminus prevents self-polymerization during the activation of the free α-carboxyl group.[1]

General Protocol for Solution-Phase Peptide Coupling
  • Activation : Dissolve Z-Asp(OMe)-OH (1 equivalent) in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).[1]

  • Coupling Agent Addition : Add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) along with an additive such as 1-Hydroxybenzotriazole (HOBt) to the solution at 0 °C.[8]

  • Amino Acid Ester Addition : Introduce the desired amino acid ester (e.g., L-Phenylalanine methyl ester) to the activated mixture.

  • Reaction Monitoring : Allow the reaction to proceed to completion, monitoring its progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification : Upon completion, the reaction mixture is worked up to remove by-products and the desired dipeptide is purified, typically by column chromatography.[8]

Peptide_Coupling cluster_reactants Reactants cluster_reagents Reagents Z_Asp_OMe Z-Asp(OMe)-OH Reaction Peptide Bond Formation Z_Asp_OMe->Reaction H_Phe_OMe H-Phe-OMe H_Phe_OMe->Reaction Coupling_Agent EDC/HOBt Coupling_Agent->Reaction Solvent DCM Solvent->Reaction Z_Dipeptide Z-Asp(OMe)-Phe-OMe Reaction->Z_Dipeptide

Caption: Solution-phase peptide coupling workflow.

Deprotection Strategies

A key advantage of the Z-group is its stability under conditions used for the removal of other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). The Z-group is typically removed via catalytic hydrogenation.[7]

Z-Group Removal (Hydrogenolysis): The protected peptide is dissolved in a suitable solvent like methanol, and a palladium on carbon (Pd/C) catalyst is added.[8] The reaction is then subjected to a hydrogen atmosphere, often provided by hydrogen gas or a hydrogen donor like ammonium formate.[2][8]

Mitigating Aspartimide Formation

A notorious side reaction in peptide synthesis involving aspartic acid is the formation of aspartimide.[7] This occurs when the backbone amide nitrogen attacks the side-chain ester, leading to a cyclic imide.[9] The use of Z-Asp(OMe)-OH in solution-phase synthesis can be part of a strategy to control this side reaction, as the reaction conditions can often be more carefully controlled compared to solid-phase synthesis.[1]

Applications in Drug Development

Protected amino acids like Z-benzyloxycarbonyl-L-aspartic acid methyl ester are fundamental building blocks in the synthesis of peptide-based therapeutics.[1] Peptides are of significant interest in drug development due to their high specificity and potency.[1] The ability to synthesize peptides with high purity is critical for their clinical application.[1] For instance, derivatives of aspartic acid are utilized in the synthesis of the artificial sweetener Aspartame and other bioactive compounds.[2][4]

Handling and Storage

Safety Precautions:

  • Handle in accordance with good industrial hygiene and safety practices.[10]

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[5][10]

  • Ensure adequate ventilation to avoid inhalation of dust.[10]

  • Avoid contact with skin, eyes, and clothing.[10]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[10]

  • Keep the container tightly closed.[10]

Conclusion

Z-benzyloxycarbonyl-L-aspartic acid methyl ester remains a valuable and versatile building block in the field of peptide chemistry. Its well-defined properties and reactivity, coupled with established protocols for its use, make it a reliable choice for researchers and scientists engaged in the synthesis of peptides for both academic and industrial applications. A comprehensive understanding of its characteristics and the nuances of its application is essential for achieving high yields and purity in the synthesis of complex peptide structures.

References

  • Benchchem. Z-Asp(OMe)-OH: A Versatile Building Block for the Synthesis of Novel Peptides.
  • Benchchem. A Comparative Cost-Benefit Analysis of Z-Asp(OMe)-OH in Peptide Synthesis.
  • Benchchem. Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe).
  • CymitQuimica. CAS 4668-42-2: Z-L-aspartic acid 1-methyl ester.
  • Benchchem. An In-depth Technical Guide to Z-Asp(OMe)-OH: A Protected Amino Acid Derivative for Peptide Synthesis.
  • Journal of Chemical Education. A convenient synthesis of aspartame.
  • BioCrick. Z-Asp(OMe)-OH | CAS:3160-47-2 | High Purity | Manufacturer.
  • Ningbo Inno Pharmchem Co., Ltd. The Versatile Role of Boc-D-Asp(OMe)-OH in Chemical Synthesis and Beyond.
  • CymitQuimica. CAS 1152-61-0: Benzyloxycarbonyl-L-aspartic acid.
  • PubMed. Synthesis of aspartame precursor with an immobilized thermolysin in mixed organic solvents.
  • ChemPoint.com. Safety data sheet.
  • Tokyo Chemical Industry Co., Ltd. 1-Methyl N-Benzyloxycarbonyl-L-aspartate | 4668-42-2.
  • Alfa Chemistry. CAS 4668-42-2 1-Methyl N-Benzyloxycarbonyl-L-aspartate.
  • GuideChem. What are the practical uses of L-Aspartic Acid 4-Benzyl Ester? - FAQ.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. Z-Asp(OMe)-OH = 98.0 TLC 3160-47-2.
  • ChemBioChem. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.

Sources

Executive Summary: The Role of Z-Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the structure, function, and laboratory manipulation of Carbobenzoxy (Z or Cbz) protected amino acids.

The stepwise assembly of peptides requires precise control over reactive functional groups to prevent unwanted polymerization and side reactions. Introduced in 1932 by Max Bergmann and Leonidas Zervas, the benzyloxycarbonyl group—commonly abbreviated as Z or Cbz —was the first reversible N-α-protecting group, revolutionizing peptide chemistry[1].

As a Senior Application Scientist, I frequently rely on the Z-group when designing synthetic routes for complex active pharmaceutical ingredients (APIs) and prodrugs. Its enduring utility stems from its robust stability against basic and mildly acidic conditions, coupled with its highly orthogonal deprotection profile (typically via catalytic hydrogenolysis) compared to modern Boc or Fmoc strategies[2].

Structural Chemistry & Mechanistic Principles

The Z-protecting group is a benzyl chloroformate derivative that masks the primary amine of an amino acid as a carbamate. The chemical structure ( C6​H5​−CH2​−O−CO−NH−R ) provides a unique balance of steric shielding and electronic deactivation.

By converting the basic, nucleophilic amine into a neutral carbamate, the Z-group prevents the amine from attacking activated carboxyl groups during peptide coupling[3]. Furthermore, the carbamate linkage resists racemization at the α-chiral center of the amino acid—a critical requirement for maintaining the stereochemical integrity of therapeutic peptides[2].

Z_Lifecycle A Free Amino Acid B Z-Cl / Base (Schotten-Baumann) A->B C Z-Protected Amino Acid B->C D Peptide Coupling (e.g., DCC/HOBt) C->D E Z-Protected Peptide D->E F Deprotection (H2, Pd/C or HBr/AcOH) E->F G Elongated Free Peptide F->G

Workflow of Z-group protection, peptide coupling, and subsequent deprotection.

Experimental Protocol: Synthesis of Z-Protected Amino Acids

The installation of the Z-group is typically achieved via Schotten-Baumann conditions using benzyl chloroformate (Z-Cl) in an aqueous alkaline environment[4].

Self-Validating Methodology:

  • Dissolution & Cooling: Dissolve the free L-amino acid (1.0 eq) in a 2M NaOH solution. Cool the reaction vessel to 0–5°C using an ice bath.

    • Causality: Benzyl chloroformate is highly reactive and prone to hydrolysis. Maintaining a near-freezing temperature suppresses the degradation of Z-Cl into benzyl alcohol and carbon dioxide[5].

  • Reagent Addition: Add Z-Cl (1.1 eq) dropwise over 30 minutes. Simultaneously, add 2M NaOH dropwise to maintain the pH strictly between 9.0 and 10.0.

    • Causality: The amine must remain deprotonated (nucleophilic) to attack the electrophilic carbonyl carbon of Z-Cl. If the pH drops below 9, the amine protonates and the reaction stalls; if it exceeds 10.5, Z-Cl hydrolysis accelerates drastically[5].

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours.

  • Work-up & Isolation: Wash the aqueous mixture with diethyl ether (2x) to extract unreacted Z-Cl and benzyl alcohol byproducts. Carefully acidify the aqueous layer to pH 2.0 using 2M HCl while cooling.

    • Causality: Acidification protonates the carboxylate group of the Z-amino acid, rendering it lipophilic and causing it to precipitate as a white solid, which is then collected via vacuum filtration[5].

Deprotection Strategies and Quantitative Data

The true power of the Z-group lies in its versatile deprotection profiles. It is completely stable to the trifluoroacetic acid (TFA) used to remove Boc groups, and the piperidine used to remove Fmoc groups, making it an ideal orthogonal protecting group[3].

Table 1: Comparative Overview of Z-Deprotection Methods
Deprotection MethodReagentsReaction TimeTempTypical YieldByproducts
Catalytic Hydrogenolysis H2​ gas, 10% Pd/C, MeOH2 - 16 hRT>95%Toluene, CO2​
Transfer Hydrogenation NaBH4​ , 10% Pd/C, MeOH3 - 10 minRT>90%Toluene, CO2​
Acidic Cleavage 33% HBr in Acetic Acid1 - 2 hRT85-95%Benzyl bromide, CO2​
Lewis Acid Cleavage AlCl3​ / HFIP2 - 16 hRT80-90%Benzyl derivatives

Data synthesized from BenchChem Application Notes[6],[7].

Mechanism of Catalytic Hydrogenolysis

The most elegant and commonly utilized method for Z-group removal is catalytic hydrogenolysis. This reaction is highly favored because the byproducts (toluene and carbon dioxide) are volatile and easily removed, often eliminating the need for chromatographic purification[6].

The mechanism is a two-step cascade. First, the palladium catalyst facilitates the hydrogenolysis of the benzyl-oxygen bond. This generates toluene and an unstable carbamic acid intermediate. Second, the carbamic acid undergoes rapid, spontaneous decarboxylation to yield the free amine and CO2​ gas[6].

Z_Deprotection A Z-Protected Amine (R-NH-Cbz) B H2 / Pd-C Hydrogenolysis A->B C Carbamic Acid Intermediate [R-NH-COOH] B->C Cleaves Benzyl-O bond D Toluene Byproduct B->D E Spontaneous Decarboxylation C->E F Free Amine (R-NH2) E->F G CO2 Gas E->G

Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Experimental Protocol: Deprotection via Catalytic Hydrogenation

When executing this protocol, safety and catalyst handling are paramount. Palladium on carbon (Pd/C) is highly pyrophoric when dry and exposed to solvent vapors.

Self-Validating Methodology:

  • System Purging: Dissolve the Z-protected substrate (1.0 mmol) in 10 mL of Methanol (MeOH). Flush the reaction flask with inert gas (Nitrogen or Argon) for 5 minutes.

    • Causality: Removing oxygen from the headspace prevents the ignition of methanolic vapors when the dry Pd/C catalyst is introduced[6].

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution under a continuous stream of inert gas[7].

  • Hydrogenation: Evacuate the flask briefly and backfill with H2​ gas using a balloon. Stir the mixture vigorously at room temperature.

    • Causality: Vigorous stirring maximizes the dissolution of H2​ gas into the solvent and increases the contact area with the heterogeneous solid catalyst matrix. Monitor via LC-MS until the starting material is consumed (typically 2-4 hours)[6].

  • Safe Filtration: Purge the flask with Nitrogen to remove residual H2​ . Filter the reaction mixture through a tightly packed pad of Celite®.

    • Causality: Standard filter paper allows fine Pd/C particulates to pass through. Celite traps the catalyst safely. Never let the Celite pad run dry while pulling a vacuum, as the concentrated, dry Pd/C can spontaneously ignite in the air[7].

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude free amine.

Note on Transfer Hydrogenation: For laboratories lacking safe H2​ gas infrastructure, transfer hydrogenation using NaBH4​ or Formic Acid as the hydrogen donor over Pd/C offers a rapid, microwave-compatible alternative[8].

References

  • ACS Medicinal Chemistry Letters - Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines. Available at:[Link]

  • Master Organic Chemistry - Amine Protection and Deprotection. Available at:[Link]

  • Thieme Connect - Protection of Functional Groups. Available at:[Link]

  • NIH PMC - Introduction to Peptide Synthesis. Available at:[Link]

  • Wikipedia - Peptide Synthesis. Available at:[Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Z-Aspartic Acid-Based Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive exploration of the mechanism of action for Z-Aspartic acid-based inhibitors, a cornerstone in the study of apoptosis. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical principles, experimental applications, and data interpretation related to these critical research tools. We will particularly focus on the well-characterized pan-caspase inhibitor, Z-VAD(OMe)-FMK, as a paradigm for understanding this class of molecules.

Introduction: Targeting the Engines of Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. A family of cysteine-aspartic proteases, known as caspases, are the central executioners of this process.[1][2] These enzymes are synthesized as inactive zymogens and, upon activation, cleave a specific set of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Given their central role, the ability to detect and inhibit caspase activity is paramount for research in numerous fields, including cancer biology, neurodegenerative diseases, and immunology. Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic strategy to study the functional state of enzymes within complex biological systems.[3][4][5] ABPP utilizes small-molecule probes that covalently modify the active site of a target enzyme, providing a direct readout of its activity.[3][4] Within this framework, inhibitors containing a Z-Aspartic acid (Z-Asp) moiety have become indispensable tools.

The Foundational Building Block: Z-Asp(OMe)-OH

The strategic design of effective caspase inhibitors begins with the careful selection of their constituent parts. Z-Asp(OMe)-OH, or N-Benzyloxycarbonyl-L-aspartic acid β-methyl ester, is a key protected amino acid derivative frequently employed in the synthesis of these inhibitors.[6][7]

  • The Benzyloxycarbonyl (Z) Group: This N-terminal protecting group provides robustness and enhances the cell permeability of the final peptide inhibitor.[6][8]

  • The Aspartic Acid Residue: Caspases exhibit a strong preference for cleaving substrates after an aspartic acid residue at the P1 position.[1][9] Therefore, the inclusion of Asp is critical for targeting the active site of these enzymes.

  • The β-Methyl Ester (OMe): This modification of the aspartic acid side chain further increases the hydrophobicity and cell permeability of the inhibitor. For in vitro assays using purified enzymes, the methyl ester may require removal by an esterase to reveal the free carboxyl group for optimal binding.

The strategic combination of these features in Z-Asp(OMe)-OH makes it an ideal starting point for the solid-phase synthesis of peptide-based caspase inhibitors.[6][7]

The Core Mechanism of Action: Irreversible Covalent Inhibition

The most widely utilized Z-Asp-based inhibitors, such as the pan-caspase inhibitor Z-VAD(OMe)-FMK (benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone), function as irreversible inhibitors.[10][11][12][13] Their mechanism of action is a two-step process involving recognition and subsequent covalent modification of the target caspase.

Targeting the Active Site

The peptide portion of the inhibitor, such as Val-Ala-Asp (VAD), mimics the natural substrate of caspases and is responsible for directing the inhibitor to the enzyme's active site.[13] While the P1 Asp is the primary determinant for caspase recognition, the preceding amino acids at the P2, P3, and P4 positions contribute to the inhibitor's specificity for different caspase family members.[9] For instance, the DEVD sequence shows a preference for caspase-3.[4][14][15]

The Fluoromethylketone (FMK) "Warhead"

The key to the irreversible inhibition lies in the fluoromethylketone (FMK) group attached to the C-terminus of the peptide.[16] The electrophilic carbon of the ketone is susceptible to nucleophilic attack by the active site cysteine residue of the caspase.[13] This attack forms a stable thioether bond, resulting in the covalent and irreversible inactivation of the enzyme.[13]

The following diagram illustrates the signaling pathway of apoptosis and the point of intervention by Z-VAD(OMe)-FMK.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Substrates Substrates Caspase-3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Z-VAD(OMe)-FMK Z-VAD(OMe)-FMK Z-VAD(OMe)-FMK->Caspase-8 Inhibits Z-VAD(OMe)-FMK->Caspase-9 Inhibits Z-VAD(OMe)-FMK->Caspase-3 Irreversibly Inhibits caption Apoptotic pathways and Z-VAD(OMe)-FMK inhibition.

Caption: Apoptotic pathways and Z-VAD(OMe)-FMK inhibition.

Experimental Protocols and Data Interpretation

The utility of Z-Asp-based inhibitors is best demonstrated through their application in well-defined experimental protocols.

Caspase Activity Assay

A common method to measure caspase activity involves the use of a fluorogenic substrate, such as Z-DEVD-AFC for caspase-3.[17] Cleavage of the substrate by active caspase-3 releases the fluorescent AFC (7-amino-4-trifluoromethylcoumarin) group, which can be quantified using a fluorometer.[16][17]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells at a desired density and treat with an apoptosis-inducing agent. A control group of untreated cells should be run in parallel. To demonstrate the specificity of the assay, a separate group of cells can be pre-incubated with a caspase inhibitor like Z-VAD(OMe)-FMK for at least 15-30 minutes prior to the addition of the apoptotic stimulus.[16]

  • Cell Lysis: After the desired incubation time, harvest the cells and prepare cell lysates using a suitable lysis buffer.[16]

  • Assay Reaction: In a 96-well plate, combine the cell lysate with a reaction buffer containing the fluorogenic caspase substrate (e.g., Ac-DEVD-AFC).

  • Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence at regular intervals using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 395-400 nm excitation and 495-505 nm emission for AFC).[17]

  • Data Analysis: The rate of increase in fluorescence is proportional to the caspase activity in the sample. Compare the activity in treated versus untreated cells. The inhibitor-treated group should show significantly reduced fluorescence, confirming that the measured activity is caspase-dependent.

The following diagram outlines the experimental workflow for a caspase activity assay.

Start Start Cell_Culture Cell Culture & Treatment (with/without inducer & inhibitor) Start->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Assay_Setup Assay Setup in 96-well Plate (Lysate + Reaction Buffer + Substrate) Cell_Lysis->Assay_Setup Incubation Incubation at 37°C Assay_Setup->Incubation Fluorescence_Reading Fluorescence Measurement Incubation->Fluorescence_Reading Data_Analysis Data Analysis Fluorescence_Reading->Data_Analysis End End Data_Analysis->End caption Workflow for a fluorometric caspase activity assay.

Caption: Workflow for a fluorometric caspase activity assay.

Activity-Based Protein Profiling (ABPP) of Caspases

ABPP provides a more direct method to visualize active caspases. This technique utilizes a Z-Asp-based probe that is tagged with a reporter molecule, such as biotin or a fluorophore.

Step-by-Step Protocol:

  • Probe Labeling: Treat cell lysates or intact cells with the activity-based probe. The probe will covalently bind to the active caspases.

  • SDS-PAGE and Western Blotting: Separate the labeled proteins by SDS-PAGE. The tagged caspases can then be visualized by streptavidin blotting (for biotinylated probes) or by direct fluorescence imaging (for fluorophore-tagged probes).

  • Mass Spectrometry: For identification of novel caspase targets, the biotinylated proteins can be enriched using streptavidin beads and subsequently identified by mass spectrometry.

Trustworthiness and Self-Validation: A critical control in ABPP experiments is to perform the labeling in the presence of an excess of a broad-spectrum caspase inhibitor like Z-VAD(OMe)-FMK.[10][12] If the labeling of a particular protein is prevented by the inhibitor, it confirms that the probe is indeed binding to the active site of a caspase.

Data Presentation

The following table summarizes the inhibitory activity of Z-VAD-FMK against various caspases, highlighting its broad-spectrum nature.

CaspaseHalf-time for Inhibition (seconds) at 1 µM Z-VAD-FMK[13]
Caspase-12.5
Caspase-22400
Caspase-343
Caspase-4130
Caspase-55.3
Caspase-698
Caspase-739
Caspase-82.5
Caspase-93.9

Conclusion

Z-Aspartic acid-based inhibitors, exemplified by Z-VAD(OMe)-FMK, are powerful and indispensable tools for the study of apoptosis. Their mechanism of action, centered on the specific recognition of the caspase active site and subsequent irreversible covalent modification, allows for the sensitive and specific detection and inhibition of these key enzymes. A thorough understanding of their chemical properties and the principles behind their application in techniques like fluorometric activity assays and activity-based protein profiling is essential for any researcher investigating the intricate pathways of programmed cell death.

References

  • An In-depth Technical Guide to Z-Asp(OMe)
  • Z-Asp(OMe)-OH: A Versatile Building Block for the Synthesis of Novel Peptides. Benchchem.
  • Current Developments in Activity-Based Protein Profiling.
  • Recent Advances in Activity-Based Protein Profiling of Proteases. Lirias.
  • Z-VAD(OMe)-FMK (Z-Val-Ala-Asp(OMe). MedchemExpress.com.
  • Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32. PubMed.
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. Chemical Science (RSC Publishing).
  • Z-Asp-Glu-Val-Asp-AFC (Caspase 3 (Apopain)
  • Z-Asp-Ome: Uses, Benefits, Applications & Safety. Trusted Supplier in China.
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Molecular Biosciences.
  • Z-VAD(OMe)-FMK. Santa Cruz Biotechnology.
  • Activity-Based Profiling of Proteases. Stanford Medicine.
  • Small-molecule inhibitor: ZVAD-FMK.
  • Caspase Inhibitor I, Z-VAD (OMe)-FMK. Sigma-Aldrich.
  • Z-Asp(OMe)-OH. Sigma-Aldrich.
  • Z-Asp-OMe. Sigma-Aldrich.
  • ZFIN ChEBI: Z-DEVD-FMK.
  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innov
  • Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32.
  • Instructions for Using Caspase Substr
  • Caspase Activity Assay.
  • Effects of a broad-spectrum caspase inhibitor, Z-VAD(OMe)-FMK, on viral hemorrhagic septicemia virus (VHSV)
  • Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT. PMC.
  • Effects of z-DEVD-FMK and z-VAD-FMK on caspases. Caspase activities in...
  • Caspase-3 fmk Inhibitor Z-DEVD. R&D Systems.
  • Z-Val-Ala-Asp (OMe)-FMK Inhibitor. Novus Biologicals.

Sources

Foreword: Navigating the Nuances of a Key Building Block

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Solubility and Stability of Z-Asp(OMe)-OH

N-benzyloxycarbonyl-L-aspartic acid β-methyl ester, commonly known as Z-Asp(OMe)-OH, is a cornerstone reagent in the field of peptide chemistry.[1] Its strategic design, featuring a robust benzyloxycarbonyl (Z) group for N-terminal protection and a methyl ester on the side-chain carboxyl, allows for the selective and controlled construction of complex peptide sequences, particularly in solution-phase synthesis.[2][3] However, like many protected amino acids, its successful application is not without challenges. The intrinsic properties of Z-Asp(OMe)-OH dictate its behavior in solution, influencing everything from reaction kinetics to purification efficiency and final product purity.

This technical guide moves beyond a simple datasheet to provide researchers, scientists, and drug development professionals with a deeper understanding of the two most critical parameters for this molecule: solubility and stability. We will explore the causality behind its behavior, offering not just data but actionable, field-proven protocols to characterize the molecule and mitigate common issues. Our objective is to empower you to make informed decisions, anticipate challenges, and design more robust synthetic strategies.

Section 1: The Solubility Profile of Z-Asp(OMe)-OH

A compound's solubility governs its utility. For Z-Asp(OMe)-OH, selecting an appropriate solvent system is the first step towards a successful coupling reaction or purification process. The molecule's structure—containing an aromatic Z-group, a polar carboxylic acid, a methyl ester, and an amide bond—gives it a mixed-polarity character. This results in varied solubility across common laboratory solvents.

Quantitative & Qualitative Solubility Data

Precise, quantitative solubility data for Z-Asp(OMe)-OH across a wide range of solvents is not always extensively documented in public literature, underscoring the need for in-house determination for specific applications.[4] However, based on available data and the "like dissolves like" principle, we can compile a working profile.

SolventSolvent TypeQuantitative / Qualitative SolubilityRationale & Insights
Dimethyl Sulfoxide (DMSO) Polar Aprotic200 mg/mL [5]The high polarity and hydrogen bond accepting capability of DMSO effectively solvates the entire molecule, making it an excellent solvent for preparing high-concentration stock solutions.
Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, DMF is a standard solvent for peptide synthesis and is expected to readily dissolve Z-Asp(OMe)-OH, facilitating coupling reactions.
Dichloromethane (DCM) Nonpolar / Weakly PolarModerateOften used in peptide coupling reactions.[3] Solubility may be limited and might require co-solvents for higher concentrations. Its volatility is advantageous for product work-up.
Methanol (MeOH) Polar ProticModerate to HighThe polar hydroxyl group can hydrogen bond with the carboxylic acid and amide moieties. Methanol is often used as a solvent for deprotection steps.[3]
Ethyl Acetate (EtOAc) Moderately PolarModerateA common solvent for extraction and chromatography. Z-Asp(OMe)-OH will exhibit reasonable solubility, allowing its use in purification protocols.[2]
Water Polar ProticInsoluble[4]The dominant nonpolar character of the Z-group and the overall molecule size prevent significant dissolution in water.
Hexanes NonpolarInsolubleThe high polarity of the carboxylic acid and amide groups makes it insoluble in nonpolar alkane solvents. Often used as an anti-solvent for precipitation or in chromatography.[2]
Experimental Protocol: Solubility Determination via the Shake-Flask Method

To ensure reproducibility in your process, experimentally verifying solubility in your specific solvent system is critical. The shake-flask method is a reliable and straightforward technique for determining equilibrium solubility.[4]

Objective: To determine the saturation solubility of Z-Asp(OMe)-OH in a chosen solvent at a specific temperature.

Materials:

  • Z-Asp(OMe)-OH (powder form)

  • Selected analytical-grade solvents

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., water bath or incubator)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system for quantification

  • Syringe filters (0.45 µm)

Methodology:

  • Preparation of Saturated Solutions: a. To a series of vials, add a known volume of the chosen solvent (e.g., 2.0 mL). b. Add an excess amount of Z-Asp(OMe)-OH to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can establish the minimum time required.

  • Sample Preparation & Analysis: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant using a pipette. c. Filter the aliquot immediately through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove all particulate matter. d. Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of your analytical method. e. Quantify the concentration of Z-Asp(OMe)-OH in the diluted sample using a validated HPLC method.

  • Calculation: a. Calculate the original concentration in the saturated solution, accounting for the dilution factor. b. Express the solubility in mg/mL or mol/L.

Diagram: Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis prep1 Add solvent to vial prep2 Add excess Z-Asp(OMe)-OH prep1->prep2 prep3 Cap securely prep2->prep3 equil1 Shake at constant temp (24-48h) prep3->equil1 Place in shaker sample1 Settle solids equil1->sample1 Remove from shaker sample2 Filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify by HPLC sample3->sample4 result Calculate Solubility (mg/mL) sample4->result

Caption: A standardized workflow for determining equilibrium solubility.

Section 2: Chemical Stability & Degradation Pathways

The chemical stability of Z-Asp(OMe)-OH is paramount for ensuring the integrity of the final peptide product. Two primary degradation pathways are of significant concern: aspartimide formation and hydrolysis. These reactions can be accelerated by factors such as pH, temperature, and the specific amino acid sequence.[6][7]

Pathway 1: Aspartimide Formation

This is the most critical side reaction for protected aspartic acid derivatives.[1][8] It is an intramolecular cyclization that occurs when the nitrogen atom of the adjacent peptide bond (or, during synthesis, the N-terminal amine of the next amino acid) attacks the side-chain ester carbonyl. This forms a five-membered succinimide ring, known as an aspartimide.[8]

Consequences of Aspartimide Formation:

  • Chain Termination: Formation of the stable imide can halt peptide elongation.

  • Isomerization: The aspartimide intermediate is prone to racemization at the α-carbon.

  • Byproduct Formation: The imide ring can be re-opened by nucleophiles (like water or piperidine used in Fmoc deprotection) to form a mixture of the desired α-aspartyl peptide and the undesired, isomeric β-aspartyl peptide.[8][9]

The methyl ester of Z-Asp(OMe)-OH provides less steric hindrance compared to bulkier esters like tert-butyl (OtBu) or benzyl (OBzl), making it more susceptible to this side reaction.[10] This is a critical consideration when designing a synthetic strategy, especially for sequences known to be problematic, such as Asp-Gly or Asp-Ser.[1][9]

Pathway 2: Hydrolysis

Z-Asp(OMe)-OH contains two ester functionalities, the methyl ester and the benzyl ester within the Z-group, as well as an amide bond. Each is susceptible to hydrolysis under certain conditions.

  • Side-Chain Methyl Ester Hydrolysis: This reaction, also known as saponification, readily occurs under basic conditions (e.g., using NaOH) to yield Z-Asp-OH.[3] While sometimes performed intentionally for C-terminal deprotection, accidental hydrolysis during work-up can lead to impurities.

  • Z-Group Cleavage: The benzyloxycarbonyl group is stable to a wide range of conditions but is specifically cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).[2][3] Strong acidic conditions can also lead to its removal, though this is less common.

Diagram: Key Degradation Pathways of Z-Asp(OMe)-OH

G cluster_hydrolysis Hydrolysis Pathways cluster_imide Aspartimide Pathway main Z-Asp(OMe)-OH h1 Z-Asp-OH (Side-chain ester hydrolysis) main->h1 Base (e.g., NaOH) h2 Asp(OMe)-OH (Z-group cleavage) main->h2 H₂ / Pd-C imide Aspartimide Intermediate (Cyclization) main->imide Base or Acid (intramolecular) alpha α-Aspartyl Peptide (Desired Product) imide->alpha Ring Opening beta β-Aspartyl Peptide (Isomeric Impurity) imide->beta Ring Opening

Caption: Major degradation routes for Z-Asp(OMe)-OH.

Section 3: Recommended Handling & Storage

Based on its stability profile, proper handling and storage are essential to maintain the purity and integrity of Z-Asp(OMe)-OH.

  • Long-Term Storage: For long-term stability, the compound should be stored at -20°C .[2]

  • Working Solutions: Prepare solutions fresh whenever possible. If stock solutions in solvents like DMSO or DMF must be stored, keep them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5]

  • Inert Atmosphere: While not strictly required for the solid, handling in a dry, inert atmosphere (e.g., using argon or nitrogen) can be beneficial, especially when preparing solutions in anhydrous solvents for moisture-sensitive reactions.

  • Avoid Strong Bases: Avoid prolonged exposure to strong bases during work-up procedures to minimize both ester hydrolysis and aspartimide formation.

Section 4: Experimental Protocol: Forced Degradation Study

A forced degradation or "stress testing" study is a powerful tool to understand the intrinsic stability of a molecule.[11] It is designed to intentionally generate degradation products to develop and validate stability-indicating analytical methods.[6][12] This protocol outlines a typical workflow for Z-Asp(OMe)-OH.

Objective: To identify likely degradation products of Z-Asp(OMe)-OH under various stress conditions and to confirm the specificity of an HPLC analytical method.

Materials:

  • Z-Asp(OMe)-OH

  • HPLC-grade solvents (Acetonitrile, Water)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector

  • pH meter, heating block or oven

Methodology:

  • Stock Solution Preparation: a. Prepare a stock solution of Z-Asp(OMe)-OH in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

  • Application of Stress Conditions: a. Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. b. Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. c. Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. d. Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 24 hours. e. Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

  • Sample Neutralization & Dilution: a. After the specified stress period, cool all samples to room temperature. b. Neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH and the base-stressed sample with 0.1 M HCl. c. Dilute all samples (including control and non-neutralized samples) to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase.

  • HPLC Analysis: a. Analyze all samples using the stability-indicating HPLC method detailed below. b. Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the main peak area. The goal is to achieve approximately 5-20% degradation.[13] If degradation is minimal, the stress conditions (time, temperature) can be intensified.

Diagram: Workflow for Forced Degradation Study

G cluster_stress 2. Apply Stress Conditions cluster_analysis 3. Analysis start Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, RT) start->base ox Oxidative (3% H₂O₂, RT) start->ox therm Thermal (80°C) start->therm control Control (4°C) start->control neut Neutralize (Acid/Base) acid->neut base->neut dilute Dilute all samples ox->dilute therm->dilute control->dilute neut->dilute hplc Analyze by HPLC dilute->hplc result Compare Chromatograms Identify Degradants hplc->result

Caption: A systematic workflow for conducting a forced degradation study.

Section 5: Protocol for HPLC Purity Analysis

A robust, stability-indicating HPLC method is required to separate Z-Asp(OMe)-OH from its potential impurities and degradation products. The following method is a standard starting point for the analysis of protected amino acids.[10]

Objective: To determine the purity of a Z-Asp(OMe)-OH sample and quantify any degradation products.

ParameterSpecificationRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)The nonpolar stationary phase effectively retains the molecule via its Z-group, allowing for separation based on polarity.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to sharpen peaks and provides an acidic pH to suppress the ionization of the carboxylic acid, leading to better retention and peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is the organic modifier used to elute the compound from the C18 column.
Gradient Start at 10% B, ramp to 90% B over 20-30 minutesA gradient is necessary to elute both polar impurities and the more nonpolar parent compound effectively within a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Detection Wavelength 254 nm The benzyloxycarbonyl (Z) group contains an aromatic ring which has a strong chromophore that absorbs well at this wavelength, providing high sensitivity.[10]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve sample in a suitable solvent (e.g., Acetonitrile/Water) and filter through a 0.45 µm filter.[10]Ensures the sample is free of particulates that could damage the column and that the solvent is compatible with the mobile phase.

Conclusion

Z-Asp(OMe)-OH is an indispensable tool in peptide synthesis, but its effective use demands a comprehensive understanding of its chemical behavior. Its solubility is dictated by its mixed-polarity structure, requiring careful solvent selection for reactions and purifications. The primary stability concerns—aspartimide formation and hydrolysis—are inherent to its structure and can be mitigated through controlled reaction conditions, appropriate protecting group strategies for sensitive sequences, and proper storage at -20°C.

By employing the robust analytical and characterization protocols detailed in this guide, from solubility determination to forced degradation studies, researchers can gain full control over this versatile building block. This foundational knowledge is the key to minimizing side reactions, maximizing yields, and ensuring the purity and integrity of the final synthetic peptides.

References

  • Benchchem. An In-depth Technical Guide to Z-Asp(OMe)-OH: A Protected Amino Acid Derivative for Peptide Synthesis.

  • Benchchem. A Comparative Analysis of Z-Asp(OMe)-OH and Other Aspartic Acid Derivatives: Crude Purity and HPLC Profiling.

  • Benchchem. A Technical Guide to the Solubility of Z-Asp-OBzl in Organic Solvents.

  • BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation.

  • Benchchem. Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe).

  • Sigma-Aldrich. Z-Asp(OMe)-OH Product Page.

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review.

  • Benchchem. Z-Asp(OMe)-OH: A Versatile Building Block for the Synthesis of Novel Peptides.

  • Guidechem. 3160-47-2 - Z-ASP(OME)-OH - Sale from Quality Suppliers.

  • Pharmaceutical Technology. Forced Degradation for Biopharmaceuticals.

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing.

  • ResearchGate. Acid Hydrolysis of Aspartame and Identification of its Products by Thin Layer Chromatography.

  • Watanabe Chemical Industries, Ltd. 3160-47-2 Z-Asp(OMe)-OH.

  • MedChemExpress. Z-Asp(OMe)-OH | Amino Acid Derivative.

  • MDPI. Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase.

  • Iris Biotech GmbH. ASPARTIMIDE FORMATION.

  • Sigma-Aldrich. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.

  • PubMed. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides.

  • PubChem. Z-Asp-OMe | C13H15NO6.

  • Thermo Fisher Scientific. Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD.

  • PMC. Mechanism of protein cleavage at asparagine leading to protein-protein crosslinks.

  • KEGG. Degradation of aromatic compounds - Reference pathway.

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.

Sources

history of Z-group in solution-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

The Genesis of Controlled Peptide Synthesis: A Technical Retrospective on the Z-Group

The Pre-1932 Landscape: The Polymerization Problem

The ability to synthesize peptides with defined sequences is a foundational pillar of modern pharmacology and biochemistry. However, prior to the 1930s, chemical peptide synthesis was severely bottlenecked by the inherent bifunctionality of amino acids. Because each amino acid possesses both a nucleophilic amine (-NH₂) and an electrophilic carboxylic acid (-COOH), early attempts to activate the carboxylic acid for peptide bond formation inevitably resulted in uncontrolled self-condensation and random polymerization[1].

Without a reliable method to temporarily "mask" the N-terminus, synthesizing a specific, predetermined oligopeptide sequence was virtually impossible. The field required a protecting group that could not only suppress amine nucleophilicity but, crucially, be removed under conditions mild enough to leave the newly formed peptide bonds intact.

The Bergmann-Zervas Breakthrough (1932)

The landscape of synthetic chemistry was irrevocably transformed in 1932 when Max Bergmann and his disciple Leonidas Zervas introduced the carboxybenzyl (benzyloxycarbonyl, abbreviated as Cbz or Z) protecting group[1][2]. This "epoch-making" discovery established synthetic peptide chemistry as a distinct, viable field[2].

The Z-group allowed chemists to synthesize previously unattainable peptides with reactive side-chains and prevented Z-protected amino acids from undergoing racemization during coupling[2]. For two full decades, the Bergmann-Zervas method remained the absolute standard in solution-phase peptide chemistry, eventually enabling the historic first syntheses of complex peptide hormones like oxytocin[2][3].

Mechanistic Causality: Protection and Deprotection

The technical brilliance of the Z-group lies in the distinct chemical mechanisms governing its installation and removal.

Protection Mechanism: The Z-group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions[4]. By converting the highly reactive primary amine into a carbamate, the nitrogen's lone pair is delocalized into the adjacent carbonyl group via resonance. This electron withdrawal effectively nullifies the amine's nucleophilicity, rendering it inert during subsequent carboxyl activation and coupling steps[5].

Deprotection Mechanism (Hydrogenolysis): Prior protecting groups required harsh acidic or basic hydrolysis for removal, which frequently cleaved the delicate peptide backbone. The Z-group bypassed this by exploiting transition metal-catalyzed hydrogenolysis[6][7]. Under a hydrogen atmosphere with a palladium-on-carbon (Pd/C) catalyst, the benzylic carbon-oxygen bond is selectively cleaved. This generates toluene and an highly unstable carbamic acid intermediate[7]. The carbamic acid undergoes rapid, spontaneous decarboxylation to yield the free amine and carbon dioxide gas[7]. The irreversible release of CO₂ provides an immense entropic driving force, pushing the reaction to absolute completion under exceptionally mild conditions (room temperature, 1 atm)[4][7].

G A Z-Protected Amine (R-NH-Cbz) B Hydrogenolysis (Pd/C, H2) A->B C Carbamic Acid [R-NH-COOH] B->C Cleaves Benzyl-O bond D Toluene Byproduct B->D E Spontaneous Decarboxylation C->E F Free Amine (R-NH2) E->F Entropic driving force G CO2 Gas Byproduct E->G

Mechanism of Z-group deprotection via catalytic hydrogenolysis and decarboxylation.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols outline the causal logic behind each experimental step in Z-group manipulation.

N-Terminal Protection with Cbz-Cl (Schotten-Baumann Conditions)
  • Dissolution: Dissolve the free amino acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) and cool in an ice bath[1].

    • Causality: Na₂CO₃ deprotonates the amino acid zwitterion, ensuring the amine is a free nucleophile. It also acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the amine from protonating and stalling the reaction[1][4].

  • Addition: Vigorously stir and add benzyl chloroformate (1.1 eq) dropwise, keeping the temperature below 5 °C[1].

    • Causality: The reaction is highly exothermic. Low temperatures suppress the competing hydrolysis of Cbz-Cl into benzyl alcohol.

  • Work-up (Washing): Wash the aqueous reaction mixture with diethyl ether[1].

    • Causality: Unreacted Cbz-Cl and organic byproducts partition into the ether layer, while the desired Z-protected amino acid remains safely in the aqueous layer as a highly soluble sodium salt.

  • Isolation: Acidify the aqueous layer to pH 2 with 1 M HCl, then extract with ethyl acetate[1][5].

    • Causality: Acidification protonates the carboxylic acid, drastically increasing the molecule's lipophilicity and driving it into the organic phase for easy recovery via rotary evaporation.

Deprotection via Catalytic Hydrogenation
  • Setup: Dissolve the Z-protected peptide in a polar solvent (methanol or ethanol) and carefully add 10% Palladium on carbon (Pd/C) (5-10 mol %)[1][7].

    • Causality: Polar protic solvents stabilize the polar transition states of the carbamic acid intermediate.

  • Atmosphere Exchange: Secure the flask, evacuate it under vacuum, and backfill with hydrogen gas (H₂). Repeat three times[1].

    • Causality: Purging ambient oxygen is critical to prevent catalyst poisoning and to eliminate the risk of igniting an explosive H₂/O₂ mixture in the presence of pyrophoric Pd/C.

  • Reaction: Stir vigorously under a hydrogen balloon (1 atm) at room temperature, monitoring via TLC or LC-MS[1][7].

  • Filtration: Filter the mixture through a pad of Celite and concentrate the filtrate[5][7].

    • Causality: Celite effectively traps the finely divided, hazardous Pd/C particles without clogging standard filter paper, allowing for the safe isolation of the free amine.

Comparative Data Analysis: Deprotection Methodologies

While catalytic hydrogenation is the gold standard, the Z-group's versatility allows for alternative deprotection strategies depending on the peptide's specific sequence (e.g., the presence of catalyst-poisoning sulfur atoms in Cysteine or Methionine)[8].

Deprotection MethodReagentsPrimary MechanismKey AdvantagesCritical Limitations
Catalytic Hydrogenation H₂ gas, 10% Pd/C, MeOH/EtOHHydrogenolysis of benzyl-O bond[7]Exceptionally mild; generates only volatile byproducts (CO₂, toluene)[6][7].Incompatible with sulfur-containing peptides due to severe catalyst poisoning[8].
Strong Acid Cleavage HBr in Acetic AcidProtonation and Sₙ2/Sₙ1 cleavage[4][9]Highly effective for sequences containing Cys/Met residues.Harsh acidic conditions may degrade sensitive peptide sequences or side-chains[4].
Transfer Hydrogenation Ammonium formate, Pd/CIn situ generation of hydrogen donors[5][8]Eliminates the need for pressurized, highly flammable H₂ gas[5].Excess formate can occasionally lead to unwanted formylation side-reactions.

Legacy and Transition to Solid-Phase Synthesis

The introduction of the Z-group was the critical catalyst that moved peptide synthesis from unpredictable polymerization to controlled, stepwise elongation. By establishing the paradigm of orthogonal protection—where different protecting groups can be selectively removed without affecting others—the Bergmann-Zervas method laid the conceptual groundwork for modern peptide chemistry[5].

Workflow N_term Amino Acid 1 (N-protected with Z-Cl) Coupling Peptide Coupling (Activation) N_term->Coupling C_term Amino Acid 2 (C-protected ester) C_term->Coupling Protected_Peptide Z-Protected Dipeptide Coupling->Protected_Peptide Deprotection Catalytic Hydrogenation (H2, Pd/C) Protected_Peptide->Deprotection Next_Cycle Free N-terminal Dipeptide Ready for next cycle Deprotection->Next_Cycle

Classical solution-phase peptide synthesis workflow utilizing the Z-group.

This solution-phase workflow dominated the industry until the early 1960s. The principles of temporary N-terminal masking pioneered by the Z-group directly inspired the development of the Boc and Fmoc groups, which eventually culminated in Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS) in 1963[10]. Today, while Fmoc and Boc dominate SPPS, the Z-group remains an indispensable tool for side-chain protection and complex solution-phase fragment condensations[2][5].

Sources

Strategic Deployment of N-Cbz-L-Aspartic Acid Derivatives in Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Introduction: The Architectural Complexity of Aspartic Acid

In the realm of advanced peptide synthesis and peptidomimetic drug design, L-aspartic acid presents a unique structural challenge. Possessing both an α -carboxyl and a side-chain β -carboxyl group alongside an α -amino group, it requires rigorous, orthogonal protection strategies to prevent unwanted polymerization and side reactions.

As a Senior Application Scientist, I frequently observe that the selection of protecting groups dictates the success or failure of complex synthetic workflows. The Carbobenzyloxy (Cbz or Z) group has emerged as a premier choice for N- α protection. It offers exceptional stability against mild acids and bases, yet can be cleanly removed via catalytic hydrogenolysis. When combined with specific esterifications at the β -carboxyl position, N-Cbz-L-aspartic acid derivatives become incredibly versatile building blocks for pharmaceutical development.

Physicochemical Profiling of Key Derivatives

Understanding the physicochemical properties of these derivatives is paramount for optimizing solvent selection, coupling kinetics, and purification strategies. The esterification of the β -carboxyl group significantly alters the lipophilicity (LogP) and melting point, which directly impacts the compound's behavior in organic solvents.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the parent compound and its two most widely utilized derivatives: N-Cbz-L-aspartic acid 4-benzyl ester (Z-Asp(OBzl)-OH) and N-Cbz-L-aspartic acid 4-tert-butyl ester (Z-Asp(OtBu)-OH).

PropertyN-Cbz-L-Aspartic Acid (Z-Asp-OH)Z-Asp(OBzl)-OHZ-Asp(OtBu)-OH
CAS Number 1152-61-03479-47-85545-52-8
Molecular Weight 267.23 g/mol 357.36 g/mol 323.34 g/mol
Melting Point 117.0 – 122.0 °C105.0 – 107.0 °C76.7 °C
LogP (Predicted) ~0.6~2.8~2.5
pKa (Free Carboxyl) ~3.9 ( β -COOH)3.63 ± 0.23 ( α -COOH)~3.6 ( α -COOH)
Solubility Profile Soluble in acetic acid; slightly soluble in waterSoluble in DCM, EtOAc, DMSO; Insoluble in waterSoluble in DMF, DCM, EtOAc; Insoluble in water

Data synthesized from authoritative chemical databases including 1 [1], 2 [2], and 3 [3].

Mechanistic Rationale in Orthogonal Protection

The strategic pairing of protecting groups is not arbitrary; it is a calculated defense against molecular degradation. A notorious side reaction in aspartic acid chemistry is aspartimide formation . During basic deprotection cycles (e.g., Fmoc removal) or prolonged coupling, the deprotonated backbone amide nitrogen can attack the β -carboxyl ester, forming a five-membered imide ring. This leads to α / β isomerization and irreversible peptide degradation.

By utilizing a bulky tert-butyl ester, as seen in Z-Asp(OtBu)-OH, we introduce significant steric hindrance that drastically reduces the kinetics of this intramolecular attack. Furthermore, the Cbz group and the OtBu group provide a perfect orthogonal relationship: the OtBu group is cleaved by strong acids like Trifluoroacetic acid (TFA), while the Cbz group remains completely impervious to TFA, requiring catalytic hydrogenation (H₂/Pd) or anhydrous HF for removal. This allows medicinal chemists to selectively unmask the side chain for bioconjugation without exposing the N-terminus ( [4]).

OrthogonalProtection Core L-Aspartic Acid Scaffold N_Cbz N-α: Cbz Protection Cleavage: H2/Pd Stability: TFA, Base Core->N_Cbz Amine Protection C_beta C-β: Esterification Core->C_beta Carboxyl Protection OtBu OtBu Ester Cleavage: TFA Stability: Base C_beta->OtBu Strategy 1 OBzl OBzl Ester Cleavage: H2/Pd Stability: TFA C_beta->OBzl Strategy 2

Orthogonal protection strategies for N-Cbz-L-aspartic acid derivatives.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every reagent and purification step is chosen to exploit the specific physicochemical properties (like pKa and acid lability) of the Z-Asp(OtBu)-OH derivative.

Protocol: Optimized Amide Coupling and Selective Deprotection

Objective: To couple Z-Asp(OtBu)-OH to a primary amine while preventing aspartimide formation and preserving the Cbz and OtBu protecting groups, followed by selective side-chain deprotection.

Step 1: Pre-Activation

  • Action: Dissolve 1.0 eq of Z-Asp(OtBu)-OH in anhydrous N,N-Dimethylformamide (DMF) at 0 °C. Add 1.1 eq of HATU and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DMF provides optimal solvation for polar peptide intermediates. HATU is selected over traditional carbodiimides (like DCC) because it forms a highly reactive HOAt ester, which drastically accelerates the coupling rate. This speed is critical to outcompete slower, intramolecular aspartimide formation. DIPEA is a sterically hindered base that deprotonates the carboxylic acid without acting as a competing nucleophile.

Step 2: Amide Bond Formation

  • Action: Introduce 1.0 eq of the target primary amine to the solution. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Causality: Warming to room temperature provides the kinetic energy required for the amine to attack the activated ester. The reaction time is strictly capped at 2 hours to minimize the risk of base-catalyzed epimerization at the α -carbon.

Step 3: Orthogonal Quenching and Extraction (Self-Validation)

  • Action: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 10% aqueous citric acid, brine, and saturated aqueous NaHCO₃.

  • Causality: This step validates the stability of the protecting groups. The 10% citric acid wash (pH ~2-3) protonates unreacted amines and DIPEA, driving them into the aqueous layer. Crucially, this mild acidity is insufficient to cleave the acid-labile OtBu group. The subsequent NaHCO₃ wash removes any unreacted Z-Asp(OtBu)-OH by deprotonating its α -carboxyl group, leaving only the pure, fully protected coupled product in the organic layer.

Step 4: Selective Side-Chain Deprotection

  • Action: To remove the OtBu group while retaining the N-terminal Cbz, treat the purified intermediate with a cleavage cocktail of 95% Trifluoroacetic acid (TFA) and 5% water for 1 hour at room temperature.

  • Causality: The OtBu ester is highly sensitive to strong acids and cleaves to form a stable tert-butyl cation, which is immediately quenched by water (acting as a scavenger) to prevent re-alkylation of the peptide. The Cbz group, being a urethane linked to a benzyl moiety, is completely stable to TFA, ensuring strict orthogonal deprotection.

ProtocolWorkflow A 1. Activation Z-Asp(OtBu)-OH + HATU B 2. Coupling Add Amine + DIPEA A->B C 3. Acid/Base Wash Citric Acid then NaHCO3 B->C D 4. Deprotection 95% TFA / 5% H2O C->D

Step-by-step workflow for coupling and selective deprotection of Z-Asp(OtBu)-OH.

Implications in Drug Development

The precise manipulation of N-Cbz-L-aspartic acid derivatives is not merely an academic exercise; it is foundational to modern drug discovery. The ability to selectively unmask the β -carboxyl group allows for the synthesis of complex branched peptides, antibody-drug conjugate (ADC) linkers, and targeted prodrugs. By leveraging the physicochemical properties and orthogonal stability of these derivatives, researchers can engineer therapeutics with optimized pharmacokinetic profiles, enhanced target affinity, and superior metabolic stability.

References

  • PubChem - N-(Benzyloxycarbonyl)aspartic acid (CID 2723942).
  • ChemicalBook - N-Cbz-L-Aspartic acid 4-benzyl ester Properties & Specific
  • TCI Chemicals - N-Benzyloxycarbonyl-L-aspartic Acid (Product C0629).
  • BOC Sciences - CAS 5545-52-8 (N-Cbz-L-Aspartic acid 4-tert-butyl ester)

Sources

Methodological & Application

Application Note: EDC/HOBt-Mediated Activation and Coupling of Z-Protected Aspartic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Solution-phase peptide synthesis (SPPS) requires highly optimized coupling strategies to prevent side reactions, particularly when handling sterically demanding or reactive amino acids like Aspartic acid (Asp). This application note details the mechanistic rationale and experimental protocol for the activation and coupling of benzyloxycarbonyl (Z)-protected aspartic acid—specifically Z-Asp(OMe)-OH—using the EDC/HOBt reagent system. By leveraging the synergistic thermodynamics of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), researchers can achieve high-yield amide bond formation while suppressing epimerization and aspartimide cyclization.

Mechanistic Causality: The EDC/HOBt System

In peptide chemistry, the thermodynamic barrier of amide bond formation necessitates the electrophilic activation of the carboxylic acid.

  • The Role of EDC: EDC acts as the primary activating agent, reacting with the free carboxylate of Z-Asp(OMe)-OH to form a highly reactive O-acylisourea intermediate[1]. Unlike DCC (N,N'-Dicyclohexylcarbodiimide), EDC is heavily favored in solution-phase synthesis because its resulting urea byproduct is highly water-soluble, allowing for seamless purification via mild aqueous extraction[1].

  • The Rescue by HOBt: The O-acylisourea intermediate is kinetically unstable and prone to an irreversible intramolecular rearrangement into a dead-end N-acylurea byproduct[2]. HOBt is introduced as a nucleophilic additive to rapidly intercept the O-acylisourea, converting it into a stable, yet highly reactive, OBt active ester[2]. This interception not only prevents N-acylurea formation but also suppresses the formation of oxazolone intermediates, which are the primary drivers of epimerization (racemization) during base-mediated activation[3].

Mechanism Acid Z-Asp-OH (Carboxylic Acid) O_Acyl O-Acylisourea (Reactive) Acid->O_Acyl + EDC EDC EDC (Coupling Agent) EDC->O_Acyl N_Acyl N-Acylurea (Byproduct) O_Acyl->N_Acyl Rearrangement OBt OBt Active Ester (Stable) O_Acyl->OBt + HOBt HOBt HOBt (Additive) HOBt->OBt Product Z-Asp-Amide (Target) OBt->Product + Amine Amine Amine (Nucleophile) Amine->Product

Figure 1: Mechanistic pathway of EDC/HOBt activation preventing N-acylurea formation.

Overcoming the Aspartimide Challenge

Aspartic acid derivatives are uniquely problematic due to their propensity to form aspartimides (five-membered cyclic imides). This structural defect occurs when the backbone amide nitrogen nucleophilically attacks the activated β-carboxyl group[4]. While this is most infamous during base-catalyzed Fmoc deprotection, the activation step itself can trigger cyclization if the microenvironment becomes too basic or if the activated ester is too slow to react with the target amine.

The inclusion of HOBt serves a dual protective purpose here:

  • Microenvironmental Buffering: HOBt acts as a weak acid (pKa ~4.6), buffering the reaction mixture and suppressing the undesired deprotonation of the backbone amide that initiates aspartimide cyclization[4].

  • Kinetic Outcompeting: The OBt active ester accelerates the intermolecular aminolysis (peptide bond formation), kinetically outcompeting the intramolecular aspartimide cyclization pathway.

Standardized Protocol: Solution-Phase Coupling of Z-Asp(OMe)-OH

This self-validating protocol describes the coupling of the β-carboxyl group of Z-Asp(OMe)-OH with a generic amine (e.g., L-Phenylalanine methyl ester)[5].

Workflow Step1 1. Dissolve Z-Asp-OH & HOBt (Anhydrous DCM/DMF) Step2 2. Cool to 0°C (Thermodynamic Control) Step1->Step2 Step3 3. Add EDC·HCl (Activate Carboxyl) Step2->Step3 Step4 4. Add Amine + DIPEA (Aminolysis) Step3->Step4 Step5 5. Aqueous Wash (Remove EDC-Urea) Step4->Step5 Step6 6. Isolate Pure Z-Asp Dipeptide Step5->Step6

Figure 2: Self-validating experimental workflow for Z-Asp-OH solution-phase coupling.

Step-by-Step Methodology:
  • Preparation of the Amine Free Base: If the target amine is a hydrochloride salt (e.g., H-Phe-OMe·HCl), dissolve 1.1 equivalents in anhydrous Dichloromethane (DCM). Add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA) and stir for 20 minutes at room temperature to liberate the free base[5].

  • Activation: In a separate, dry round-bottom flask, dissolve 1.0 equivalent of Z-Asp(OMe)-OH and 1.1 equivalents of HOBt in anhydrous DCM (or a DCM/DMF mixture if solubility is poor).

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath.

    • Causality: The O-acylisourea intermediate is highly unstable. Cooling reduces the kinetic energy available for the intramolecular [1,3]-sigmatropic rearrangement that forms the inactive N-acylurea[1].

  • Coupling: Add 1.2 equivalents of EDC·HCl to the cooled solution. Stir for 15-30 minutes at 0 °C to allow the OBt active ester to fully form.

  • Aminolysis: Dropwise add the amine free base solution to the activated Z-Asp(OMe)-OH mixture. Allow the reaction to slowly warm to room temperature and stir overnight under an inert atmosphere (N2 or Argon)[1].

  • Self-Validation (Reaction Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the Z-Asp(OMe)-OH spot confirms successful conversion[5].

  • Self-Validating Aqueous Workup: Dilute the reaction with additional DCM. Transfer to a separatory funnel and wash sequentially to systematically remove specific impurities:

    • 10% Citric acid (2x): Protonates and removes unreacted amine and DIPEA[1].

    • Saturated NaHCO3 (2x): Deprotonates and removes unreacted Z-Asp(OMe)-OH and excess HOBt[1].

    • Water and Brine (1x each): Removes the highly polar, water-soluble EDC-urea byproduct and breaks any remaining emulsions[1].

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Z-Asp-containing dipeptide[5].

Quantitative Data & Optimization

The choice of coupling reagent drastically impacts the yield and chiral integrity of Aspartic acid derivatives. The table below summarizes the quantitative impact of various coupling systems on reaction efficiency.

Coupling SystemAdditivePrimary Byproduct RiskRelative Epimerization RiskTypical Yield (%)
EDC aloneNoneN-acylureaHigh (via oxazolone)[3]40 - 60%
DCC / DMAPNoneDicyclohexylurea (Insoluble)Moderate60 - 75%
EDC / HOBt HOBt EDC-Urea (Water-soluble) Low [3]85 - 95%
HATU / DIPEANoneTetramethylureaVery Low>95%

(Note: While uronium-based reagents like HATU provide superior yields, the EDC/HOBt system remains the industry standard for cost-effective, large-scale solution-phase synthesis due to the unparalleled ease of byproduct removal[1].)

References

  • Benchchem. "Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe)". Benchchem. 5

  • Organic Synthesis. "Acid-Amine Coupling using EDCI". Organic-Synthesis.com. 1

  • MDPI. "Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan". MDPI.2

  • NIH PMC. "Epimerisation in Peptide Synthesis". National Institutes of Health. 3

  • NIH PMC. "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis". National Institutes of Health. 4

Sources

large-scale synthesis of peptides with Z-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Large-Scale Synthesis of Peptides with Z-Asp(OMe)-OH: Strategies for Mitigating Aspartimide Formation and Ensuring Product Quality

Abstract

The incorporation of aspartic acid into peptide sequences is a common requirement in the development of therapeutic peptides. However, it presents a significant challenge due to the propensity of aspartic acid residues to form aspartimide, a cyclic byproduct that can lead to impurities that are difficult to separate and can compromise the biological activity of the final product. This application note provides a comprehensive guide to the use of N-Benzyloxycarbonyl-L-aspartic acid β-methyl ester (Z-Asp(OMe)-OH) in large-scale peptide synthesis, with a primary focus on strategies to mitigate aspartimide formation. We will delve into the chemical properties of Z-Asp(OMe)-OH, the mechanisms of aspartimide formation, and provide detailed protocols for both solution-phase and solid-phase peptide synthesis, tailored for industrial-scale production.

Introduction: The Challenge of Aspartic Acid in Peptide Synthesis

Peptide-based therapeutics have gained significant traction in the pharmaceutical industry due to their high specificity and potency.[1] The chemical synthesis of these complex molecules, particularly on a large scale, requires robust and well-optimized protocols to ensure high yield and purity.[2][3] One of the most persistent challenges in peptide synthesis is the management of side reactions associated with trifunctional amino acids.[4] Aspartic acid, with its side-chain carboxyl group, is particularly notorious for undergoing a base-catalyzed intramolecular cyclization to form a five-membered ring structure known as aspartimide.[5][6]

Aspartimide formation is a critical issue in peptide manufacturing for several reasons:

  • Formation of Multiple Impurities: The aspartimide intermediate is unstable and can be hydrolyzed to yield not only the desired α-peptide but also the isomeric β-peptide, where the peptide bond is formed with the side-chain carboxyl group.[4][7]

  • Racemization: The α-carbon of the aspartimide ring is susceptible to epimerization, leading to the formation of D-aspartyl peptides, which can be difficult to detect and remove.[7]

  • Piperidide Adducts in Fmoc SPPS: In Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy, the piperidine used for Fmoc deprotection can attack the aspartimide ring, forming piperidide adducts.[8][9]

These byproducts often have similar chromatographic properties to the target peptide, making purification challenging and costly, especially at a large scale.[10][11] Therefore, a thorough understanding of the factors influencing aspartimide formation and the implementation of effective mitigation strategies are paramount for successful large-scale peptide synthesis.

Z-Asp(OMe)-OH: A Strategic Building Block

N-Benzyloxycarbonyl-L-aspartic acid β-methyl ester, or Z-Asp(OMe)-OH, is a valuable building block for incorporating aspartic acid into peptides, particularly in solution-phase synthesis.[1][12] The strategic use of the benzyloxycarbonyl (Z) group for N-terminal protection and the methyl ester for the side-chain carboxyl group offers several advantages.[1][9] The Z-group is stable under a variety of conditions and can be removed by catalytic hydrogenation, providing orthogonality with other protecting groups.[9][13]

Physicochemical Properties of Z-Asp(OMe)-OH

A clear understanding of the physicochemical properties of Z-Asp(OMe)-OH is essential for its effective use in peptide synthesis.[12][14]

PropertyValueReference(s)
CAS Number 3160-47-2[12][15]
Molecular Formula C₁₃H₁₅NO₆[12]
Molecular Weight 281.26 g/mol [1][12]
Appearance White to off-white powder[12]
Purity ≥98.0% (TLC)[12][14]
Reaction Suitability Solution-phase peptide synthesis[1][14]
Storage Conditions Store at -20°C for long-term stability.[1]

The Mechanism of Aspartimide Formation

Aspartimide formation is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue.[5][8] This is particularly favorable under the basic conditions used for Fmoc deprotection in SPPS.[5][6] The resulting nucleophilic nitrogen then attacks the electrophilic carbonyl carbon of the side-chain ester, leading to the formation of the cyclic aspartimide intermediate.[5]

Peptide Asp-X Peptide Backbone Deprotonation Backbone Amide Deprotonation (Base) Peptide->Deprotonation Nucleophilic_Attack Intramolecular Nucleophilic Attack Deprotonation->Nucleophilic_Attack Aspartimide Aspartimide Intermediate Nucleophilic_Attack->Aspartimide Hydrolysis Hydrolysis / Aminolysis Aspartimide->Hydrolysis Piperidide_Adduct Piperidide Adduct (in Fmoc SPPS) Aspartimide->Piperidide_Adduct Piperidine Attack Alpha_Peptide α-Peptide (Desired) Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide (Isomer) Hydrolysis->Beta_Peptide Racemized_Peptide Racemized Products Hydrolysis->Racemized_Peptide cluster_0 Standard Synthesis cluster_1 Backbone Protection Standard_Peptide Asp-Gly Backbone Base Base (e.g., Piperidine) Standard_Peptide->Base Aspartimide Aspartimide Formation Base->Aspartimide Protected_Peptide Asp-Gly(Hmb) Backbone Base_Protected Base (e.g., Piperidine) Protected_Peptide->Base_Protected No_Aspartimide No Aspartimide Formation Base_Protected->No_Aspartimide

Figure 2: Comparison of Standard vs. Backbone-Protected Synthesis.

Modified Deprotection Conditions in Fmoc SPPS

For Fmoc-based SPPS, modifying the deprotection conditions can significantly reduce aspartimide formation.

  • Use of Weaker Bases: Replacing piperidine with a weaker base like piperazine or morpholine can decrease the rate of backbone amide deprotonation. [5]* Addition of Acidic Additives: Adding a small amount of a weak acid, such as formic acid or HOBt, to the piperidine deprotection solution can help to neutralize the basicity and suppress aspartimide formation. [4][8][16]

Cyanosulfurylides as a Novel Protecting Group

A more recent approach involves the use of cyanosulfurylides to mask the carboxylic acid of the aspartic acid side chain with a stable C-C bond. [17]This protecting group is stable to standard SPPS conditions and can be removed at the end of the synthesis using an electrophilic halogenating agent. [17]

Protocols for Large-Scale Peptide Synthesis with Z-Asp(OMe)-OH

The following protocols are intended as a general guide for the large-scale synthesis of peptides using Z-Asp(OMe)-OH. Optimization will be required for specific peptide sequences and manufacturing equipment.

Protocol 1: Large-Scale Solution-Phase Dipeptide Synthesis (Z-Asp(OMe)-Phe-OMe)

This protocol describes the synthesis of the aspartame precursor, Z-Asp(OMe)-Phe-OMe, as a representative example of solution-phase peptide synthesis. [12][18] Materials:

  • Z-Asp(OMe)-OH

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of L-Phenylalanine methyl ester free base:

    • In a suitable reactor, dissolve H-Phe-OMe·HCl (1.1 eq) in anhydrous DCM.

    • Add DIPEA (1.1 eq) to the solution and stir for 20 minutes at room temperature. The resulting solution containing the free base is used directly in the next step.

  • Peptide Coupling Reaction:

    • In a separate reactor, dissolve Z-Asp(OMe)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add EDC·HCl (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C.

    • To this mixture, add the freshly prepared L-Phenylalanine methyl ester solution from step 1.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude Z-Asp(OMe)-Phe-OMe can be purified by crystallization from a suitable solvent system (e.g., EtOAc/hexanes).

Protocol 2: N-terminal Z-Group Deprotection by Catalytic Transfer Hydrogenation

This protocol details the removal of the Z-group from the N-terminus of the peptide. [1] Materials:

  • Z-protected peptide

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄) or Formic acid (HCOOH)

  • Celite

Procedure:

  • Reaction Setup:

    • Dissolve the Z-protected peptide in methanol in a suitable reactor.

    • To this solution, add 10% Palladium on carbon (10% w/w of the peptide).

    • Add ammonium formate (5 eq) or formic acid (10 eq) as the hydrogen donor.

  • Deprotection Reaction:

    • Stir the suspension at room temperature.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 1-4 hours).

  • Work-up and Isolation:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Protocol 3: C-terminal Methyl Ester Deprotection via Saponification

This protocol describes the hydrolysis of the methyl ester to yield the peptide with a free C-terminal carboxylic acid. [18] Materials:

  • Peptide methyl ester

  • Methanol (MeOH)

  • Water

  • 1 M Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Saponification Reaction:

    • Dissolve the peptide methyl ester in a mixture of methanol and water in a suitable reactor.

    • Cool the solution to 0 °C.

    • Add a 1 M aqueous solution of NaOH (1.1 eq) dropwise while stirring.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.

  • Work-up and Purification:

    • Upon completion, carefully neutralize the reaction mixture to pH 7 with 1 M HCl.

    • Remove the methanol under reduced pressure.

    • The resulting aqueous solution can be lyophilized to obtain the crude peptide.

    • Further purification can be achieved by recrystallization or preparative HPLC.

Analytical Characterization and Quality Control

Rigorous analytical monitoring is crucial throughout the large-scale synthesis process to ensure the final product's quality and purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for monitoring reaction progress, assessing purity, and quantifying impurities. [10]Careful method development is required to resolve the target peptide from aspartimide-related byproducts.

  • Mass Spectrometry (MS): MS is used to confirm the identity of the product and to detect byproducts with different masses, such as piperidide adducts (+67 Da). [8][10]However, it cannot distinguish between isomeric impurities (α- vs. β-peptides) or racemized products. [10]* Amino Acid Analysis (AAA): AAA can be used to confirm the amino acid composition of the final peptide and to detect racemization.

  • Enzymatic Digestion: Specific proteases can be used to digest the peptide, which can help to identify and quantify isomeric impurities, as these enzymes are often stereospecific and sequence-specific. [10][19]

Conclusion

The large-scale synthesis of peptides containing aspartic acid is a challenging but manageable endeavor. The use of Z-Asp(OMe)-OH, particularly in solution-phase synthesis, offers a viable strategy for incorporating this amino acid. However, a thorough understanding of the mechanism of aspartimide formation and the implementation of appropriate mitigation strategies are essential for success. By carefully selecting protecting groups, optimizing reaction conditions, and employing rigorous analytical monitoring, it is possible to produce high-quality aspartic acid-containing peptides on an industrial scale. The continued development of novel protecting groups and synthetic methodologies will further enhance our ability to tackle the challenges of large-scale peptide manufacturing. [20]

References

  • PMC. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Peptide Synthesis. (n.d.). Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Retrieved from [Link]

  • IntechOpen. (n.d.). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Retrieved from [Link]

  • PubMed. (2005). Detection and Control of Aspartimide Formation in the Synthesis of Cyclic Peptides. Retrieved from [Link]

  • RSC Publishing. (2025). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Retrieved from [Link]

  • Radboud Repository. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023). Has my peptide undergone an aspartimide rearrangement?. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • PMC. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Retrieved from [Link]

  • ACS Publications. (2002). Rapid, Continuous Solution-Phase Peptide Synthesis: Application to Peptides of Pharmaceutical Interest. Retrieved from [Link]

  • ResearchGate. (n.d.). The large-scale purification of peptide by preparative HPLC. Retrieved from [Link]

  • Watanabe Chemical Industries, Ltd. (n.d.). 3160-47-2 Z-Asp(OMe)-OH. Retrieved from [Link]

  • Wiley Online Library. (2000). Large‐Scale Synthesis of Peptides. Retrieved from [Link]

  • Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). A convenient synthesis of aspartame. Retrieved from [Link]

  • ChemRxiv. (n.d.). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Retrieved from [Link]

Sources

Application Note: Advanced Purification Strategies for Z-Protected Peptide Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

The benzyloxycarbonyl (Z or Cbz) group is a 1 in peptide chemistry, integral to both historical and contemporary synthetic strategies[1]. Introduced by Bergmann and Zervas in 1932, its utility lies in its robust stability under a range of mildly basic and acidic conditions, making it indispensable for orthogonal protection in Solution-Phase Peptide Synthesis (SPPS)[1].

However, the introduction of the Z-group fundamentally alters the physicochemical profile of the peptide intermediate. The aromatic ring of the Z-group significantly increases the molecule's overall hydrophobicity and promotes strong intermolecular π−π stacking. When combined with fully protected side chains, these intermediates often exhibit poor solubility in standard aqueous buffers and a high propensity for aggregation. Consequently, traditional purification workflows must be mechanistically adapted to disrupt these non-covalent interactions and prevent irreversible column binding or co-elution of deletion sequences.

Strategic Workflow for Z-Peptide Purification

Selecting the appropriate purification modality depends heavily on the peptide's chain length and the specific impurity profile generated during the coupling reaction. By replacing solvent-intensive chromatography where possible, modern strategies can hugely improve the 2 of accessing peptide intermediates[2].

ZPeptidePurification Start Crude Z-Protected Peptide Mixture Eval Evaluate Chain Length & Hydrophobicity Start->Eval Short Short Peptides (1-3 Residues) Eval->Short Low MW Long Medium/Long Peptides (>3 Residues) Eval->Long High MW LLE Liquid-Liquid Extraction & GAP Chemistry Short->LLE Cryst Crystallization / Precipitation Short->Cryst HPLC RP-HPLC / Flash Chromatography Long->HPLC Pure Purified Z-Peptide Intermediate LLE->Pure Cryst->Pure Opt Optimize: C4/C8 Phase, Elevated Temp (40-60°C), THF/ACN Modifier HPLC->Opt Opt->Pure

Decision matrix for selecting Z-protected peptide purification workflows based on chain length.

Causality in Chromatographic Method Development

When crude mixtures are too complex for simple extraction, chromatography becomes necessary. However, standard Reversed-Phase HPLC (RP-HPLC) protocols often fail for Z-peptides due to peak broadening and poor recovery. The causality behind optimizing these parameters is rooted in the molecule's physical chemistry:

  • Stationary Phase Selection: Standard C18 columns often lead to excessive retention times due to the massive hydrophobic surface area interacting with the Z-group. Transitioning to less hydrophobic stationary phases, such as C8 or C4, reduces hydrophobic retention, allowing for elution at lower organic modifier concentrations and preventing irreversible precipitation on the column.

  • Mobile Phase Modifiers: If using a standard trifluoroacetic acid (TFA) modifier in RP-HPLC, 3 can dramatically alter selectivity and improve resolution[3]. Furthermore, blending Acetonitrile (ACN) with strong solvating agents like Tetrahydrofuran (THF) disrupts the π−π aggregations induced by the Z-group.

  • Thermal Disruption: Operating at elevated temperatures (40–60 °C) increases mass transfer rates and provides the kinetic energy required to break intermolecular hydrogen bonding and π−π stacking, resulting in sharper chromatographic peaks.

Self-Validating Systems: Dual-Wavelength UV Monitoring

A robust protocol must be self-validating to ensure trustworthiness. Because deletion sequences or closely related impurities may have 3[3], relying solely on a single UV wavelength can lead to false purity assessments.

By utilizing dual-wavelength UV monitoring, researchers can create an internal validation loop. The peptide backbone (amide bonds) absorbs strongly at 214 nm, while the aromatic ring of the Z-group provides a distinct signal at 254 nm. A constant 214/254 nm absorbance ratio across the entire width of a chromatographic peak confirms the elution of a single, homogenous Z-protected species.

Validation Inject Inject Sample Detect Dual UV Detection (214 nm & 254 nm) Inject->Detect Ratio Calculate 214/254 Absorbance Ratio Detect->Ratio Check Is Ratio Constant Across Peak? Ratio->Check Pure Peak is Pure (Single Z-Peptide) Check->Pure Yes Impure Co-elution Detected (Optimize Gradient) Check->Impure No

Self-validating dual-wavelength UV monitoring logic for assessing Z-peptide peak purity.

Quantitative Comparison of Purification Modalities

The following table summarizes the expected outcomes and resource requirements for various purification strategies adapted from comparative studies on intermediate-sized peptides[3].

Purification StrategyOptimal Peptide LengthTypical Yield (%)Typical Purity (%)ScalabilitySolvent Consumption
Liquid-Liquid Extraction (GAP) 1–3 residues85–96%80–90%ExcellentLow
Crystallization / Precipitation 2–5 residues50–90%>99%GoodLow
Flash Chromatography 3–8 residues70–95%90–98%ModerateMedium
Preparative RP-HPLC Any length60–90%>99%Poor (Costly)High

Experimental Protocols

Protocol 1: Group-Assisted Purification (GAP) via Liquid-Liquid Extraction

The Group-Assisted Purification (GAP) strategy has been 4 of N-protected peptides by avoiding traditional chromatography[4]. This is ideal for removing bulk, highly soluble impurities.

  • Dissolution: After the coupling reaction is complete, concentrate the reaction mixture under reduced pressure. Dissolve the resulting residue in a suitable organic solvent with limited water solubility (e.g., ethyl acetate or dichloromethane)[3].

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a 5% aqueous HCl solution to remove any unreacted basic components[3].

  • Base Wash: Wash the organic layer with 5% aqueous NaHCO₃ solution (repeat 3-5 times). This step is critical for extracting acidic byproducts, such as yellow p-nitrophenol (PNP), into the aqueous layer. Continue until the aqueous layer is colorless[3].

  • Brine Wash & Drying: Wash the organic layer with brine to remove residual salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate[3].

  • GAP Precipitation: Wash the crude mixtures with 4 (e.g., hexane/DCM) to precipitate the pure product[4].

Protocol 2: Anti-Solvent Crystallization

For obtaining an 3 in a single step without chromatography[3]. Ensure the starting material is >85% pure prior to attempting this.

  • Dissolution: Dissolve the partially purified protected peptide in a minimal amount of a "good" solvent (e.g., ethyl acetate, methanol, or dichloromethane) with gentle warming (approx. 40 °C)[3].

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (anti-solvent) in which the peptide is less soluble (e.g., hexane, diethyl ether, or water) dropwise until the solution becomes slightly turbid[3].

  • Seeding (Optional but Recommended): If you have a small amount of pure crystalline product, use it to 3[3]. Warm slightly to redissolve any amorphous precipitate, then cool slowly.

  • Maturation: Allow the flask to sit undisturbed at room temperature for 2 hours, then transfer to 4 °C overnight. Collect the highly pure crystals via vacuum filtration.

Protocol 3: Preparative RP-HPLC of Hydrophobic Intermediates

When deletion sequences are present, RP-HPLC is the gold standard.

  • System Preparation: Equip the preparative HPLC with a C8 or C4 column (e.g., 250 x 21.2 mm, 5 µm particle size). Set the column oven to 50 °C to mitigate aggregation.

  • Mobile Phase Setup:

    • Buffer A: 0.1% Formic Acid (FA) in LC-MS grade Water.

    • Buffer B: 0.1% FA in Acetonitrile/Tetrahydrofuran (80:20 v/v).

  • Sample Injection: Dissolve the crude peptide in a 1:1 mixture of DMSO and Buffer B. Filter through a 0.45 µm PTFE syringe filter. Inject no more than 50 mg per run to prevent column overloading.

  • Gradient Elution: Use a 3 in the region where the target peptide and impurities elute[3] (e.g., 40% to 75% Buffer B over 40 minutes).

  • Fraction Collection & Validation: Monitor absorbance at 214 nm and 254 nm. Collect fractions only where the 214/254 ratio remains strictly constant. Verify fraction purity via LC-MS before pooling and lyophilization.

References

  • The Carboxybenzyl (Z) Group: A Technical Guide to its Function in Peptide Chemistry - Benchchem. 1

  • Technical Support Center: Purification of Peptides Synthesized with Z-Glu(otbu)-onp - Benchchem. 3

  • Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC. 4

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. 2

Sources

Application Note: Enzymatic Synthesis of Peptides Using Thermolysin and Z-Asp-OH

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

The synthesis of the artificial sweetener aspartame (L-aspartyl-L-phenylalanine methyl ester) represents one of the most successful industrial applications of enzymatic peptide synthesis. At the heart of this process is the coupling of N-benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH) and L-phenylalanine methyl ester (L-Phe-OMe), catalyzed by thermolysin , a robust zinc metalloproteinase derived from Bacillus thermoproteolyticus.

Unlike conventional chemical peptide synthesis, which requires hazardous coupling reagents and extensive side-chain protection to prevent aspartimide formation, the enzymatic approach is highly regioselective and stereoselective. Thermolysin exclusively catalyzes the formation of the α -peptide bond, tolerating the unprotected β -carboxyl group of aspartic acid.

The Causality of Enzyme Specificity

Thermolysin's active site features a deep hydrophobic pocket at the S1' subsite. This structural topology dictates its primary specificity: the enzyme strongly prefers a hydrophobic amino acid (such as Phenylalanine or Leucine) as the nucleophile (the donor of the amino group to the newly formed peptide bond) . Consequently, L-Phe-OMe is an ideal substrate. Furthermore, the stereoselectivity of the active site ensures that even if a racemic DL-Phe-OMe mixture is used, only the L-enantiomer is incorporated into the final product.

Thermodynamic Control and Equilibrium Shifting

Peptide bond formation in aqueous media is thermodynamically unfavorable because water is a product of the condensation reaction. To achieve high yields, the reaction must be driven forward via thermodynamic control .

In the standard aqueous biphasic system, this is achieved through product precipitation . The synthesized Z-Asp-Phe-OMe forms a highly insoluble addition salt with the excess L-Phe-OMe present in the reaction mixture. By continuously precipitating out of the aqueous phase, the product is removed from the reaction equilibrium, driving the condensation forward according to Le Chatelier's principle.

Alternative strategies to overcome the thermodynamic barrier include reducing the water activity of the system. This can be accomplished by conducting the reaction in organic solvents (e.g., tert-amyl alcohol) or via solid-to-solid enzymatic synthesis using inorganic salts to control the microenvironmental pH .

Reaction Pathway Visualization

Workflow ZAsp Z-Asp-OH (Acyl Donor) Coupling Enzymatic Condensation (pH 7.0, 40°C) ZAsp->Coupling PheOMe L-Phe-OMe (Nucleophile) PheOMe->Coupling Enzyme Thermolysin Catalyst (Zn²⁺ Metalloprotease) Enzyme->Coupling Precipitate Z-Asp-Phe-OMe • Phe-OMe (Insoluble Salt) Coupling->Precipitate Equilibrium Shift Acid Acidification (1M HCl, 0°C) Precipitate->Acid Salt Decomposition Product Z-Asp-Phe-OMe (Target Precursor) Acid->Product Precipitation of Free Acid

Workflow of thermolysin-catalyzed Z-Asp-Phe-OMe synthesis and equilibrium-shifting precipitation.

Quantitative Optimization Parameters

The efficiency of thermolysin-catalyzed synthesis is highly dependent on the reaction medium, water content, and pH. The table below summarizes the optimal parameters across different synthesis modalities based on established literature.

Reaction SystemSolvent / MediumWater ContentOptimal pH / Apparent pHTypical YieldMechanistic Advantage
Aqueous Biphasic Water>90%7.0>85%Product precipitation drives the equilibrium forward.
Organic Monophasic tert-Amyl alcohol~6% (v/v)8.0 - 9.0>80%Low water activity naturally favors condensation .
Solid-to-Solid Substrate powders + KHCO₃~10% (w/w)Controlled by KHCO₃>80%Extremely high volumetric productivity; minimal solvent waste .

Experimental Protocols

Protocol A: Aqueous Biphasic Synthesis of Z-Asp-Phe-OMe

This self-validating protocol utilizes excess nucleophile to drive product precipitation, making it ideal for laboratory-scale synthesis.

Materials:

  • Z-Asp-OH (Acyl donor)

  • L-Phe-OMe·HCl (Nucleophile)

  • Thermolysin (from Bacillus thermoproteolyticus)

  • 4 M NaOH and 1 M HCl

Step-by-Step Methodology:

  • Substrate Suspension: Weigh 1 mmol (267 mg) of Z-Asp-OH and 2 mmol (431 mg) of L-Phe-OMe·HCl into a 10 mL centrifuge tube. Suspend the powders in 3 mL of deionized water.

    • Causality: Two equivalents of L-Phe-OMe are used because one acts as the nucleophile for the peptide bond, while the second equivalent is required to form the insoluble addition salt with the product, shifting the thermodynamic equilibrium.

  • pH Adjustment: Place the tube on a vortex mixer. Dropwise, add 4 M NaOH (approximately 700 µL) until the pH reaches exactly 7.0, resulting in a clear solution.

    • Causality: L-Phe-OMe is supplied as a hydrochloride salt. The NaOH neutralizes the HCl, generating the free amine (pKa ~7.5) required for nucleophilic attack. Furthermore, pH 7.0 is the optimal operational window for thermolysin's catalytic zinc core.

  • Enzymatic Condensation: Dissolve 2 mg of thermolysin in 200 µL of water and add it to the reaction mixture. Incubate the tube in a water bath at 40°C overnight without stirring.

    • Observation (Self-Validation): The product will spontaneously precipitate out of the solution, initially as an oil that crystallizes over time. This visible precipitation validates that the thermodynamic equilibrium is successfully shifting.

  • Salt Decomposition: To isolate the free Z-Asp-Phe-OMe, the addition salt must be broken. Triturate the precipitate in an ice bath with a mixture of 3 mL water and 1 mL of 1 M HCl. Stir continuously with a glass rod for 10 minutes.

    • Causality: The addition of HCl protonates the unreacted L-Phe-OMe, breaking the ionic interaction of the salt. The free Z-Asp-Phe-OMe remains insoluble in the acidic aqueous environment.

  • Isolation: Centrifuge the compact precipitate and wash it 5 times with 4 mL of ice-cold water to remove the soluble L-Phe-OMe·HCl and residual enzyme. Lyophilize the pellet to obtain the purified precursor.

Protocol B: Solid-to-Solid Enzymatic Synthesis

For scale-up applications where high volumetric productivity is required, a solid-to-solid approach minimizes water activity and maximizes yield .

Step-by-Step Methodology:

  • Dry Mixing: Homogenize equimolar amounts of Z-Asp-OH and L-Phe-OMe·HCl powders in a reaction vessel.

  • Microenvironmental pH Control: Add 1.5 equivalents of solid KHCO₃ to the powder mixture.

    • Causality: In a solid-state system, traditional liquid pH adjustment is impossible. KHCO₃ acts as a solid-state buffer, neutralizing the HCl from the Phe-OMe salt and establishing an optimal "apparent pH" for the enzyme without adding bulk liquid.

  • Enzyme Addition: Add thermolysin dissolved in a minimal amount of water, ensuring the final water content of the system is exactly 10% (w/w). Mix thoroughly to form a thick paste.

  • Incubation: Seal the reaction vessel and incubate at 40°C for 24 hours. The low water content drastically reduces the thermodynamic barrier to condensation, resulting in a final reaction mass containing >80% product by weight.

References

  • Wayne, S. I., & Fruton, J. S. (1983). Thermolysin-catalyzed peptide bond synthesis. Proceedings of the National Academy of Sciences, 80(11), 3241-3244. URL:[Link]

  • Xing, G. W., Tian, G. L., & Ye, Y. H. (1998). Influence of reaction conditions on syntheses of sweetener precursors catalyzed by thermolysin in tert-amyl alcohol. Journal of Peptide Research, 52(4), 300-304. URL:[Link]

  • Erbeldinger, M., Ni, X., & Halling, P. J. (2001). Kinetics of enzymatic solid-to-solid peptide synthesis: synthesis of Z-aspartame and control of acid-base conditions by using inorganic salts. Biotechnology and Bioengineering, 72(1), 69-76. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Z-Asp(OMe)-OH & Aspartimide Formation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing Z-Asp(OMe)-OH in peptide synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to address the critical challenge of aspartimide formation. Our goal is to equip you with the scientific understanding and practical protocols necessary to minimize this common side reaction, ensuring higher purity and yield for your target peptides.

Introduction to the Challenge: Aspartimide Formation

Aspartimide formation is a significant side reaction in peptide synthesis involving aspartic acid residues.[1][2] It occurs through an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain carboxyl group of the aspartic acid residue.[1][3][4] This process is particularly prevalent under basic conditions, such as those used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), but can also occur under acidic conditions.[1][2]

The formation of the five-membered succinimide ring (the aspartimide) leads to several undesirable outcomes:

  • Formation of β-peptides: The aspartimide ring can be opened by nucleophiles, including piperidine or water, at either the α- or β-carbonyl group. This results in a mixture of the desired α-peptide and the isomeric β-peptide, which can be difficult to separate.[1][2]

  • Racemization: The α-carbon of the aspartimide is prone to epimerization, leading to the formation of D-aspartyl peptides, which are often hard-to-remove impurities.

  • Chain termination: In SPPS, the formation of piperidides from the ring-opening of the aspartimide can cap the growing peptide chain.[1]

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Ser, Asp-Ala, and Asp-Asn sequences being particularly susceptible due to the low steric hindrance of the C-terminal neighboring residue.[1][2][4][5]

Frequently Asked Questions (FAQs)

Q1: What is Z-Asp(OMe)-OH and why is it used in peptide synthesis?

Z-Asp(OMe)-OH, or N-α-Benzyloxycarbonyl-L-aspartic acid β-methyl ester, is a protected amino acid derivative used in peptide synthesis.[5] The benzyloxycarbonyl (Z) group protects the α-amino group, while the methyl ester (OMe) protects the β-carboxyl group of the aspartic acid side chain.[5] This dual protection scheme allows for the selective activation of the α-carboxyl group for peptide bond formation, primarily in solution-phase peptide synthesis.[5] The Z-group is stable under many coupling conditions and can be removed by catalytic hydrogenation, offering orthogonality with acid-labile protecting groups.[5]

Q2: How does the methyl ester in Z-Asp(OMe)-OH influence aspartimide formation compared to other protecting groups?

The methyl ester is a relatively small protecting group and offers less steric hindrance compared to bulkier groups like tert-butyl (OtBu) or cyclohexyl (OcHex) esters.[3][6] Increased steric bulk of the side-chain protecting group can physically block the nucleophilic attack of the backbone amide nitrogen, thereby reducing the rate of aspartimide formation.[1][3][7] Therefore, while Z-Asp(OMe)-OH is valuable in solution-phase synthesis, the methyl ester protection may not be the optimal choice for sequences highly prone to aspartimide formation, especially in the context of repeated base exposure during Fmoc-SPPS.

Q3: Can aspartimide formation occur during solution-phase synthesis with Z-Asp(OMe)-OH?

Yes, while often associated with the basic conditions of Fmoc-SPPS, aspartimide formation can also occur in solution-phase synthesis.[5] The presence of bases, such as DIPEA or triethylamine, used during coupling steps can promote this side reaction.[5] However, solution-phase synthesis offers greater control over reaction conditions, which can be leveraged to minimize aspartimide formation.[5]

Q4: What are the primary indicators of aspartimide formation in my reaction?

The most common indicator is the detection of impurities with a mass difference of -18 Da (loss of water) from your target peptide by mass spectrometry, corresponding to the cyclic aspartimide intermediate.[8] You may also observe additional peaks in your HPLC chromatogram, some of which may co-elute with your desired product, corresponding to the α- and β-peptide isomers and their diastereomers.[1]

Troubleshooting Guide

Issue 1: Significant -18 Da impurity detected by Mass Spectrometry.

This strongly suggests the presence of the aspartimide intermediate.

Root Cause Analysis & Corrective Actions:

  • Excessive Base: The use of strong, non-hindered bases or prolonged exposure to basic conditions during coupling or work-up can accelerate aspartimide formation.

    • Solution:

      • Minimize the amount of base (e.g., DIPEA, TEA) used during the coupling step to the minimum required for neutralization of the amino component salt.[5]

      • If possible, use a more sterically hindered base.

      • Reduce reaction times where the peptide is exposed to basic conditions.

  • Elevated Temperature: Higher reaction temperatures increase the rate of most reactions, including aspartimide formation.

    • Solution:

      • Conduct coupling reactions at lower temperatures. Start the activation of Z-Asp(OMe)-OH at 0°C.[5]

      • If elevated temperatures are necessary for a difficult coupling, consider it a high-risk step for this side reaction and analyze the product carefully.

  • Choice of Coupling Reagents: The activation method can influence the extent of side reactions.

    • Solution:

      • Employ coupling reagents known to suppress racemization and side reactions, such as carbodiimides (DCC, EDC) in the presence of additives like HOBt or NHS.[5]

Issue 2: HPLC analysis shows multiple, poorly resolved peaks around the target peptide mass.

This could indicate the presence of α- and β-peptide isomers and their epimers, which are notoriously difficult to separate.[1]

Root Cause Analysis & Corrective Actions:

  • Aspartimide Hydrolysis: The primary cause is the hydrolysis of the aspartimide intermediate during the reaction or work-up.[1][8]

    • Solution:

      • Focus on preventing the initial formation of the aspartimide by implementing the corrective actions from Issue 1.

      • During work-up, avoid prolonged exposure to aqueous basic or acidic conditions that can facilitate ring-opening.

  • Sequence-Specific Propensity: The Asp-Xxx motif in your peptide is highly susceptible.

    • Solution:

      • If feasible through your synthetic strategy, consider using a Z-Asp derivative with a bulkier side-chain protecting group, such as Z-Asp(OtBu)-OH or Z-Asp(OcHex)-OH, which have been shown to reduce aspartimide formation.[3][6]

Experimental Protocols

Protocol 1: Recommended Coupling Procedure for Z-Asp(OMe)-OH in Solution-Phase Synthesis

This protocol is designed to minimize aspartimide formation during the coupling of Z-Asp(OMe)-OH.

Materials:

  • Z-Asp(OMe)-OH (1.0 equivalent)

  • Amino acid ester or peptide ester (amino component, 1.0 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (if the amino component is a hydrochloride salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve Z-Asp(OMe)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.[5]

  • Cool the solution to 0°C using an ice bath.[5]

  • Add EDC (1.1 eq) to the cooled solution and stir for 30-60 minutes at 0°C to activate the carboxylic acid.[5]

  • In a separate flask, prepare the amino component. If it is a hydrochloride salt, dissolve it in DCM/DMF and add DIPEA (1.0-1.1 eq) to generate the free amine.

  • Slowly add the solution containing the free amine to the activated Z-Asp(OMe)-OH solution at 0°C.

  • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, proceed with a standard aqueous work-up, being mindful to minimize contact time with aqueous base.

Protocol 2: Analytical Method for Detecting Aspartimide and Related Impurities

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Prepare a sample of the crude reaction mixture by dissolving a small amount in a suitable solvent (e.g., Acetonitrile/Water).

  • Perform an LC-MS analysis.

  • In the mass spectrum, look for the expected mass of the target peptide, the mass of the aspartimide intermediate (Target Mass - 18.01 Da), and any piperidide adducts if piperidine was used (Target Mass + 85.15 Da).

  • In the HPLC chromatogram, carefully examine the peaks around the main product peak. The aspartimide is often more non-polar and may elute later, while the β-aspartyl peptide may have a slightly different retention time. Co-elution is common, making mass deconvolution of the chromatographic peaks essential.[1]

Visualization of Key Processes

Mechanism of Aspartimide Formation

The following diagram illustrates the base-catalyzed mechanism of aspartimide formation and its subsequent hydrolysis.

Aspartimide_Formation Peptide Asp-Xxx Peptide Segment Deprotonated Deprotonated Backbone Amide Peptide->Deprotonated + Base (e.g., Piperidine, DIPEA) Aspartimide Aspartimide Intermediate (-18 Da) Deprotonated->Aspartimide Intramolecular Nucleophilic Attack Hydrolysis_Products Mixture of: - α-Peptide (Correct) - β-Peptide (Isomer) - Racemized Products Aspartimide->Hydrolysis_Products + H₂O / Nucleophile

Caption: Base-catalyzed formation of aspartimide and subsequent hydrolysis.

Troubleshooting Workflow

This flowchart provides a logical path for troubleshooting aspartimide-related issues.

Troubleshooting_Workflow cluster_detection Detection cluster_mitigation Mitigation Strategies decision -18 Da Peak or Isomeric Mixture? Temp Reduce Reaction Temperature (e.g., 0°C) decision->Temp Yes solution2 Proceed with Synthesis/ Purification decision->solution2 No issue Aspartimide Suspected LCMS LC-MS Analysis issue->LCMS Analyze Crude Product solution Re-synthesize with Optimized Conditions LCMS->decision Impurity Profile Base Minimize Base Exposure (Quantity & Time) Temp->Base Still an issue? Reagent Optimize Coupling Reagents (e.g., EDC/HOBt) Base->Reagent Still an issue? PG Consider Bulkier Side-Chain Protection (e.g., OtBu, OcHex) Reagent->PG Still an issue? PG->solution Implement Changes

Caption: Decision workflow for addressing aspartimide formation.

Summary of Key Parameters and Recommendations

ParameterStandard ConditionRecommended Modification to Reduce AspartimideRationale
Temperature Room Temperature0°C for activation and couplingReduces the rate of the intramolecular cyclization reaction.[9]
Base 1.5-2.0 eq DIPEA/TEA1.0-1.1 eq of a hindered base (DIPEA)Minimizes base-catalyzed deprotonation of the backbone amide.[6]
Coupling Reagent VariousEDC/HOBt or other low-racemization additivesForms an activated species less prone to side reactions.[5]
Asp Side-Chain PG -OMe-OtBu, -OcHex, or other bulky estersSteric hindrance physically blocks the cyclization reaction.[1][3][7]

References

  • ASPARTIMIDE FORMATION - Iris Biotech GmbH. (n.d.). Retrieved from [Link]

  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023, February 6). Biotage. Retrieved from [Link]

  • Chekan, J. R., et al. (2023). Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin. Biochemistry, 62(4), 856-865. Retrieved from [Link]

  • Chekan, J. R., et al. (2023). Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin. PubMed, National Center for Biotechnology Information. Retrieved from [Link]

  • Shapira, M., et al. (2008). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Semantic Scholar. Retrieved from [Link]

  • van der Veken, P., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. Retrieved from [Link]

  • Chekan, J. R., et al. (2023). Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin. ACS Publications. Retrieved from [Link]

  • van der Veken, P., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. Retrieved from [Link]

  • Has my peptide undergone an aspartimide rearrangement? (2023, February 6). Biotage. Retrieved from [Link]

  • Behrendt, R., et al. (2015). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. ResearchGate. Retrieved from [Link]

  • Detection and Control of Aspartimide Formation in the Synthesis of Cyclic Peptides. (2005, February 15). ACS Publications. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • How to prevent aspartimide formation during Microwave-assisted peptide synthesis? (2022, December 18). ResearchGate. Retrieved from [Link]

  • Ollivier, N., et al. (2021). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science, 12(35), 11706-11713. Retrieved from [Link]

  • Shapira, M., et al. (1989). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. PubMed, National Center for Biotechnology Information. Retrieved from [Link]

  • Neumann, H., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. Retrieved from [Link]

  • Ollivier, N., et al. (2021). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. RSC Publishing. Retrieved from [Link]

Sources

Technical Support Center: Navigating Side Reactions in Z-Protected Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Z-Protected Peptide Synthesis. The benzyloxycarbonyl (Z or Cbz) group is a foundational Nα-amino protecting group in peptide chemistry, valued for its stability and its role in minimizing racemization.[1][2] However, like any synthetic methodology, its application is not without potential pitfalls. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the use of Z-protected amino acids in peptide synthesis.

Here, we will dissect the causality behind these side reactions and provide field-proven, actionable solutions to ensure the integrity and purity of your synthetic peptides.

Frequently Asked Questions (FAQs) & Troubleshooting

Racemization and Epimerization

Q1: I'm observing significant diastereomeric impurities in my final product. What is causing this racemization, and how can I prevent it?

A1: Racemization, or the loss of stereochemical integrity at the α-carbon, is a critical issue in peptide synthesis, as it can lead to biologically inactive or even immunogenic peptides.[3] The primary mechanism involves the formation of a planar oxazolone intermediate from the activated C-terminal amino acid, which can be protonated from either face, leading to a mixture of L- and D-isomers.[4]

Root Causes & Troubleshooting:

  • Over-activation: Prolonged exposure of the Z-amino acid to coupling reagents before the addition of the N-terminal amine of the peptide chain can increase the concentration of the activated intermediate, promoting oxazolone formation.

  • Strong Base: The presence of a strong, non-sterically hindered tertiary amine can abstract the α-proton, facilitating racemization.[5]

  • Coupling Reagent Choice: Carbodiimides like DCC or DIC, when used alone, are known to cause significant racemization.[6]

Preventative Measures:

  • Use of Additives: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial when using carbodiimides.[5][6] These additives react with the activated amino acid to form an active ester that is less prone to racemization.

  • Choice of Coupling Reagent: For challenging couplings, consider using phosphonium salt-based reagents like BOP or PyBOP, which are known to suppress racemization.[6]

  • Controlled Reaction Conditions:

    • Pre-activate the Z-amino acid for a short duration (5-10 minutes) at a low temperature (0 °C) before adding it to the peptide solution.[6]

    • Use a sterically hindered base like diisopropylethylamine (DIEA) in place of more nucleophilic bases.

Workflow for Minimizing Racemization:

start Racemization Observed coupling_reagent Review Coupling Reagent start->coupling_reagent additives Incorporate Additives (HOBt, OxymaPure) coupling_reagent->additives Using Carbodiimides base_choice Evaluate Base coupling_reagent->base_choice success Racemization Minimized additives->success pre_activation Optimize Pre-activation base_choice->pre_activation low_temp Lower Reaction Temperature pre_activation->low_temp low_temp->success

Caption: Decision workflow for minimizing racemization.

Urethane and Guanidinylation Side Reactions

Q2: My peptide synthesis is terminating prematurely, and I'm observing unexpected masses corresponding to a guanidinylated N-terminus. What is happening?

A2: This issue often arises when using uronium or aminium-based coupling reagents (e.g., HBTU, HATU). These reagents can react with the free N-terminal amine of the peptide chain to form a guanidine moiety, which is unreactive and thus terminates the peptide elongation.[7]

Troubleshooting & Prevention:

  • Pre-activation is Key: The most effective way to prevent guanidinylation is to pre-activate the Z-protected amino acid with the coupling reagent before adding it to the peptide-resin. This ensures that the coupling reagent is consumed in the desired activation reaction rather than reacting with the peptide's N-terminus.[7]

  • Stoichiometry: Use a stoichiometric amount of the coupling reagent relative to the amino acid. Excess coupling reagent increases the likelihood of side reactions.[7]

  • Alternative Reagents: If guanidinylation persists, consider switching to a different class of coupling reagents, such as carbodiimides (with additives) or phosphonium salts.

Experimental Protocol: Pre-activation to Prevent Guanidinylation

  • In a separate reaction vessel, dissolve the Z-protected amino acid (1.2 equivalents) and a suitable base like DIEA (1.2 equivalents) in an appropriate solvent (e.g., DMF).

  • Add the uronium/aminium coupling reagent (1.15 equivalents) to this solution.

  • Allow the mixture to stir for 5-10 minutes for pre-activation.

  • Transfer the activated Z-amino acid solution to the reaction vessel containing the deprotected peptide-resin.

  • Proceed with the coupling reaction as usual.

Issues During Z-Group Deprotection

Q3: I'm trying to remove the Z-group via catalytic hydrogenation, but the reaction is sluggish or incomplete. What could be the issue?

A3: Catalytic hydrogenation (e.g., using Pd/C and H₂) is the most common and mildest method for Z-group removal.[2][8] However, its efficiency can be hampered by several factors.

Troubleshooting Deprotection:

Potential Issue Explanation Solution
Catalyst Poisoning Sulfur-containing amino acids (Cysteine, Methionine) or residual thiols from scavengers can poison the palladium catalyst, rendering it inactive.[2]Use a larger amount of catalyst, or consider alternative deprotection methods if sulfur is present.
Poor Solubility The Z-protected peptide may have poor solubility in the chosen solvent, limiting its access to the catalyst surface.Screen different solvents or solvent mixtures (e.g., methanol, ethanol, acetic acid, DMF).[6]
Inactive Catalyst The Pd/C catalyst may be old or have been improperly stored, leading to reduced activity.Use fresh, high-quality catalyst.
Insufficient Hydrogen A leak in the hydrogenation apparatus or an inadequate hydrogen source will stall the reaction.Ensure the system is properly sealed and a continuous supply of hydrogen is available (e.g., a hydrogen-filled balloon or a Parr hydrogenator).[9]

Q4: Can I remove the Z-group under acidic conditions? Are there any associated side reactions?

A4: Yes, the Z-group can be cleaved using strong acidic conditions, such as HBr in acetic acid.[1][9] This method is particularly useful when the peptide contains functional groups that are sensitive to hydrogenation.[9]

Potential Side Reactions with Acidic Cleavage:

  • Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to forming a cyclic aspartimide intermediate under acidic (and basic) conditions. This can lead to a mixture of α- and β-aspartyl peptides.[7]

  • Side-Chain Alkylation: The benzyl cation generated during cleavage can alkylate sensitive residues like tryptophan and methionine. The use of scavengers like thioanisole is recommended to trap these reactive species.

Deprotection Workflow:

start Z-Group Deprotection check_sulfur Peptide contains Cys or Met? start->check_sulfur hydrogenolysis Catalytic Hydrogenolysis (Pd/C, H₂) check_sulfur->hydrogenolysis No acid_cleavage Acidic Cleavage (HBr/AcOH) check_sulfur->acid_cleavage Yes troubleshoot_hydro Troubleshoot Hydrogenolysis: - Catalyst activity - Solubility - H₂ supply hydrogenolysis->troubleshoot_hydro Incomplete Reaction success Deprotection Complete hydrogenolysis->success Complete scavengers Add Scavengers (e.g., thioanisole) acid_cleavage->scavengers troubleshoot_hydro->success scavengers->success

Caption: Decision tree for Z-group deprotection.

Side Reactions Involving Specific Amino Acids

Q5: I am using Z-His-OH and observing multiple byproducts. What are the common side reactions with histidine?

A5: Histidine is one of the most problematic amino acids in peptide synthesis due to its nucleophilic imidazole side chain.[6]

Common Side Reactions with Z-His-OH:

  • Racemization: The imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated histidine, leading to significant racemization.[6]

  • Side-Chain Acylation: The imidazole nitrogen can be acylated by the activated carboxyl group, leading to the consumption of the activated amino acid and incomplete coupling.[6]

Solutions for Histidine-Related Side Reactions:

Strategy Description Reference
Side-Chain Protection Protect the imidazole side chain with a group like trityl (Trt) or benzyloxymethyl (Bom). This prevents its participation in side reactions.[6]
Racemization Suppression Use coupling additives like HOBt or OxymaPure, which are highly effective at minimizing racemization.[6]
Optimized Coupling Employ coupling reagents known to reduce racemization, such as DIC/HOBt or DEPBT.[6]

References

  • Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published. [Link]

  • Side Reactions in - Peptide Synthesis.Book/Chapter. [Source not publicly available]
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Installation and Removal of The CBz (or “Z”) Carbamate Protecting Group. Master Organic Chemistry. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Self-published. [Link]

  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Enzyme-labile protecting groups in peptide synthesis: development of glucose- and galactose-derived urethanes. Chemistry – A European Journal. [Link]

  • Amino Acid Derivatives for Peptide Synthesis.Website. [Source not publicly available]
  • Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis.Journal. [Source not publicly available]
  • 1 Protection Reactions. Wiley-VCH. [Link]

  • Protecting Groups. Chemistry LibreTexts. [Link]

  • How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? ResearchGate. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.Manual. [Source not publicly available]
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. [Link]

  • Urethane protected amino acid N-carboxyanhydrides and their use in peptide synthesis. Journal of the American Chemical Society. [Link]

  • Chem 6352 - Protecting Groups.
  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen. [Link]

  • What do you do when your peptide synthesis fails? Biotage. [Link]

Sources

Technical Support Center: Optimizing Z-Asp(OMe)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of utilizing Z-Asp(OMe)-OH (N-Cbz-L-aspartic acid β-methyl ester, CAS 3160-47-2) in peptide synthesis. While the benzyloxycarbonyl (Z) group provides robust protection for the α-amino group and the β-methyl ester safeguards the side-chain carboxyl, optimizing the coupling of the free α-carboxyl group requires a deep understanding of reaction kinetics, steric microenvironments, and side-reaction pathways.

This guide bridges the gap between theoretical chemistry and benchtop execution, providing causality-driven troubleshooting, quantitative reagent comparisons, and self-validating experimental protocols.

Part 1: Troubleshooting & FAQs

Q1: Why is my Z-Asp(OMe)-OH coupling yield lower than expected when using standard EDC/HOBt? A1: Z-Asp(OMe)-OH is a highly versatile building block (1)[1], but its coupling efficiency is heavily dependent on the nucleophilicity of the incoming amine. EDC/HOBt generates an active ester that is relatively stable but less reactive towards sterically hindered or electron-deficient amines. Causality-driven solution: If coupling to a bulky secondary amine or a structurally constrained peptide chain, the activation energy barrier is too high for the HOBt ester. Switch to a highly reactive uronium salt like HATU, which generates an extremely reactive 7-aza-OBt ester, driving the reaction forward kinetically before competing hydrolysis can occur (2)[2].

Q2: My LC-MS shows a -32 Da mass shift (loss of methanol) and multiple closely eluting peaks. What is happening? A2: You are observing base-catalyzed aspartimide (succinimide) formation, a notorious side reaction for aspartic acid derivatives (3)[3]. The nitrogen of the newly formed α-amide bond nucleophilically attacks the β-methyl ester, ejecting methanol (-32 Da) and forming a 5-membered ring (4)[4]. The multiple peaks are due to the subsequent rapid epimerization of the aspartimide ring and its potential hydrolysis into a mixture of α- and β-peptides. Causality-driven solution: Minimize the duration of base exposure during coupling and consider using a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (TMP) instead of DIPEA if the sequence is highly prone to this cyclization.

Q3: How do I prevent epimerization at the alpha-carbon during the activation step? A3: Epimerization during coupling primarily occurs via the formation of an oxazolone intermediate. While the urethane nature of the benzyloxycarbonyl (Z) protecting group inherently suppresses oxazolone formation compared to standard acyl groups, over-activation can still lead to direct α-proton abstraction by the base (2)[2]. Causality-driven solution: Strictly maintain base stoichiometry (e.g., exactly 2.0 eq of DIPEA relative to HATU) and limit pre-activation time to a maximum of 2–5 minutes. Furthermore, conducting the activation at 0 °C reduces the thermal energy available for the epimerization pathway (5)[5].

Part 2: Mechanistic Visualizations

AspartimideMechanism A Z-Asp(OMe)-OH (Intact Peptide) B Base-Catalyzed Deprotonation A->B C Nucleophilic Attack on β-Methyl Ester B->C D Aspartimide Formation (-32 Da, Loss of MeOH) C->D E Epimerization (α/β-Peptides) D->E F Mitigation: Weaker Bases (TMP) D->F G Mitigation: Optimized Solvents D->G

Figure 1: Mechanism of base-catalyzed aspartimide formation and targeted mitigation strategies.

Part 3: Quantitative Reagent Selection

To optimize the coupling of Z-Asp(OMe)-OH (), selecting the correct coupling reagent is paramount. The table below synthesizes performance metrics to guide your selection based on the specific steric and electronic demands of your synthesis (2)[2].

Coupling ReagentRelative EfficiencyRacemization RiskAspartimide RiskBest Use Case
EDC / HOBt ModerateLowLowStandard solution-phase dipeptide synthesis; large-scale batch reactions.
HATU Very HighLowModerateSterically hindered amines; low-yielding or complex structural couplings.
HBTU HighLowModerateRoutine solid-phase peptide synthesis (SPPS) and standard couplings.
DIC / Oxyma HighVery LowLowBase-sensitive sequences; preventing base-catalyzed side reactions.

Part 4: Self-Validating Experimental Protocols

A robust protocol must contain internal validation checkpoints. The following methodologies ensure that errors are caught before progressing to the next synthetic step.

Protocol A: Standard Solution-Phase EDC/HOBt Coupling

Ideal for routine, unhindered amine couplings.

  • Preparation & Dissolution: Dissolve Z-Asp(OMe)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous Dichloromethane (DCM).

    • Validation Check: Ensure complete dissolution. A clear solution indicates the absence of moisture-induced aggregates. If cloudy, filter or dry the solvent over molecular sieves.

  • Activation: Cool the reaction flask to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) and stir for exactly 30 minutes (5)[5].

    • Causality: Cooling minimizes the thermal energy available for oxazolone formation, thereby preventing epimerization during the highly reactive O-acylisourea intermediate stage.

  • Coupling: Add the free amine component (1.0 eq) and allow the mixture to warm to room temperature overnight.

    • Validation Check: Monitor via Thin-Layer Chromatography (TLC) using a Hexane/EtOAc gradient. The disappearance of the activated ester spot (typically UV active) confirms coupling completion. Do not proceed to work-up if the ester spot remains prominent.

  • Work-up: Dilute with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Causality: The acidic wash removes unreacted amine and EDC urea byproducts, while the basic wash neutralizes residual acid and extracts the HOBt additive.

Protocol B: High-Efficiency HATU Coupling

Ideal for sterically hindered sequences or poorly nucleophilic amines.

  • Pre-activation: Dissolve Z-Asp(OMe)-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Add DIPEA (2.0 eq) dropwise.

    • Causality: DIPEA deprotonates the carboxylic acid to initiate the reaction with HATU, forming the highly reactive 7-aza-OBt ester.

  • Timing (Critical): Limit pre-activation to exactly 2–5 minutes (2)[2].

    • Validation Check: A distinct color change to pale yellow indicates active ester formation. Do not exceed 5 minutes, as prolonged activation leads to irreversible guanidinium byproduct formation, capping the carboxylic acid.

  • Coupling: Transfer the activated mixture to the amine component. Agitate for 1–2 hours.

    • Validation Check: Perform an LC-MS check. Look for the target mass and specifically check for the absence of the -32 Da aspartimide peak.

CouplingWorkflow S1 1. Preparation Equilibrate Reagents S2 2. Pre-Activation HATU / DIPEA (2 min) S1->S2 S3 3. Coupling Add to Amine (1-2 hr) S2->S3 S4 4. Validation TLC / LC-MS Check S3->S4 S5 5. Work-up Aqueous Extraction S4->S5

Figure 2: Self-validating experimental workflow for high-efficiency Z-Asp(OMe)-OH coupling.

References

  • Benchchem, "Z-Asp(OMe)-OH: A Versatile Building Block for the Synthesis of Novel Peptides", 1

  • Benchchem, "Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe)", 5

  • PMC, "Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups", 4

  • Sigma-Aldrich, "Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH", 3

  • Sigma-Aldrich, "Z-Asp(OMe)-OH = 98.0 TLC 3160-47-2",

  • Benchchem, "A Comparative Guide to Coupling Reagent Efficiency for H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis", 2

Sources

Technical Support Center: Enhancing Stereoselectivity & Yield in Enzymatic Peptide Synthesis (EPS)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stereochemical Imperative in EPS

While solid-phase peptide synthesis (SPPS) remains the industry standard for linear peptide construction, it is fundamentally plagued by the risk of C-terminal racemization during fragment condensation, driven by the chemical activation of the carboxylic acid and subsequent oxazolone formation. Chemoenzymatic peptide synthesis (CEPS) circumvents this by utilizing hydrolases or ligases to catalyze stereoselective peptide bond formation under mild conditions[1].

However, the introduction of D-amino acids or non-canonical amino acids (ncAAs)—critical for improving the proteolytic stability of peptide therapeutics—often results in abysmal coupling efficiencies. This support guide addresses the mechanistic bottlenecks of stereoselectivity in EPS, providing field-proven troubleshooting strategies, engineered enzyme selection criteria, and self-validating protocols to ensure high-yield, stereopure peptide synthesis.

Troubleshooting Guide & FAQs

Q1: Why do wild-type proteases fail to couple D-amino acids, and how can I resolve this?

The Causality: Wild-type serine proteases (e.g., Subtilisin BPN') have evolved highly conserved S1 and S1' binding pockets tailored for L-amino acids. When a D-amino acid is introduced as an acyl donor (P1 position) or nucleophile (P1' position), its inverted stereocenter forces the side chain into a vector that sterically clashes with the subsite walls[2]. This prevents the proper orientation required for the nucleophilic attack on the acyl-enzyme intermediate. The Solution: Transition to engineered enzyme platforms. Directed evolution and rational active-site redesign have yielded variants like Peptiligase and Omniligase-1. These enzymes feature widened S1/S1' pockets and mutated catalytic triads (e.g., Ser-to-Cys mutations) that readily accept D-amino acids and ncAAs while suppressing amidase activity[3][4]. Alternatively, specific D-stereospecific amidohydrolases can be employed for one-pot syntheses of D-configuration dipeptides[5].

Q2: I am observing high rates of hydrolysis instead of the desired peptide elongation. How do I shift the kinetic control?

The Causality: In kinetically controlled EPS, the enzyme first reacts with an activated acyl donor (e.g., an ester) to form a covalent acyl-enzyme intermediate. From here, a kinetic competition occurs between the incoming amine nucleophile (aminolysis) and water (hydrolysis)[1]. Because water is present at ~55 M in standard aqueous buffers, it acts as a massive thermodynamic sink, leading to the hydrolysis of your precious acyl donor. The Solution: You must artificially suppress water activity and enhance the nucleophilicity of your acceptor.

  • Solvent Engineering: Introduce organic co-solvents (e.g., 40-50% DMF or DMSO). Engineered ligases like Omniligase-1 are highly stable in these conditions[3]. Alternatively, conducting the reaction in frozen aqueous solutions (ice-matrix) concentrates the substrates in the unfrozen liquid micro-phase, drastically improving the synthesis-over-hydrolysis (S/H) ratio[1].

  • Substrate Tuning: Utilize carboxamidomethyl (Cam) esters. Cam-esters are highly activated leaving groups that accelerate the formation of the acyl-enzyme intermediate without requiring elevated pH, giving the amine nucleophile a kinetic advantage[3].

Q3: Does enzymatic peptide synthesis completely eliminate C-terminal racemization?

The Causality: While EPS inherently avoids the racemization mechanisms of standard chemical coupling agents (like HATU/DIC), improper reaction conditions can still induce spontaneous racemization. If highly activated acyl donors (like thioesters or Cam-esters) are incubated at basic pH (>8.0) for prolonged periods waiting for a sluggish enzyme to act, base-catalyzed enolization or oxazolone formation can occur independently of the enzyme. The Solution: Strict pH control is mandatory. Maintain the reaction pH between 7.0 and 7.5. If your wild-type enzyme requires a highly alkaline pH for optimal activity, switch to Ca²⁺-independent engineered subtilisins or transpeptidases like Sortase A and Butelase 1, which operate efficiently at neutral pH and leave minimal structural footprints[6][7].

Mechanistic & Workflow Visualizations

G AcylDonor Acyl Donor (e.g., Cam-ester) Intermediate Acyl-Enzyme Intermediate AcylDonor->Intermediate + Enzyme Enzyme Engineered Enzyme (e.g., Omniligase-1) Enzyme->Intermediate Peptide Desired Peptide (Aminolysis) Intermediate->Peptide + Nucleophile (Kinetic Control) Hydrolysis Hydrolyzed Byproduct (Thermodynamic Sink) Intermediate->Hydrolysis + Water (Hydrolysis) Nucleophile Nucleophile (N-terminal Amine) Nucleophile->Peptide Water Water (Competing 55M) Water->Hydrolysis

Mechanistic pathway of kinetically controlled enzymatic peptide synthesis.

Workflow Substrate 1. Substrate Tuning (Cam-ester activation) Enzyme 2. Enzyme Selection (S1/S1' engineered) Substrate->Enzyme Solvent 3. Solvent Engineering (50% DMF / Low Water) Enzyme->Solvent Coupling 4. Kinetic Coupling (pH 7.0 - 7.5) Solvent->Coupling Analysis 5. LC-MS Validation (Stereochemical Check) Coupling->Analysis

Step-by-step workflow for optimizing stereoselective enzymatic peptide coupling.

Data Presentation: Enzyme Platform Comparison

To select the appropriate biocatalyst for your stereoselective ligation, consult the following quantitative and qualitative parameters derived from recent CEPS advancements[3][4][6][8][9].

Enzyme PlatformTarget Stereoselectivity / Substrate ScopeOptimal Solvent SystemSynthesis/Hydrolysis (S/H) RatioKey Advantage
Wild-type Subtilisin BPN' Strict L-amino acids (P1/P1' pockets)Aqueous bufferLow (< 2:1)Readily available, good for simple native ligations.
Omniligase-1 / Peptiligase Broad; tolerates D-amino acids & ncAAsUp to 50% DMF/DMSOVery High (> 50:1)Traceless ligation; highly engineered S1/S1' pockets.
Sortase A Strict LPXTG motif recognitionAqueous bufferModerateExcellent for site-specific bioconjugation.
Butelase 1 N-HV or D-HV motif (Asx footprint)Aqueous bufferHighExtremely fast catalytic turnover for macrocyclization.

Experimental Protocol: Kinetically Controlled CEPS with D-Amino Acids

This self-validating protocol utilizes an engineered subtilisin variant (e.g., Omniligase-1) to couple a D-amino acid-containing fragment, minimizing hydrolysis and preventing C-terminal racemization.

Materials Required:

  • Acyl Donor: Peptide fragment 1 (C-terminal activated as a Cam-ester, containing D-amino acid at P1).

  • Nucleophile: Peptide fragment 2 (Free N-terminal amine).

  • Enzyme: Omniligase-1 (or equivalent engineered Peptiligase).

  • Buffer: 100 mM Tricine buffer, pH 7.5.

  • Co-solvent: LC-MS grade N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve the nucleophile (Peptide fragment 2) in the Tricine buffer (pH 7.5) to a final concentration of 10 mM. Ensure complete dissolution.

  • Acyl Donor Preparation: Dissolve the Cam-ester activated acyl donor (Peptide fragment 1) in neat DMF to a concentration of 20 mM.

    • Causality Check: Dissolving the highly reactive Cam-ester in organic solvent first prevents premature background hydrolysis before the enzyme is introduced.

  • Reaction Assembly (Solvent Engineering): Slowly add the DMF-solubilized acyl donor to the aqueous nucleophile solution to achieve a final co-solvent ratio of 40-50% DMF (v/v). The final concentration should be ~5 mM for both fragments (1:1 stoichiometric ratio).

    • Note: A slight excess of nucleophile (1.2 eq) can be used to further drive the S/H ratio toward aminolysis.

  • Enzymatic Initiation: Add Omniligase-1 to a final concentration of 0.1 - 0.5 mg/mL. Gently vortex to mix.

  • Incubation & Kinetic Monitoring: Incubate the reaction at 25°C.

    • Self-Validating Step: Extract 2 μL aliquots at t = 5, 15, 30, and 60 minutes. Quench immediately in 98 μL of 1% Trifluoroacetic acid (TFA) in Acetonitrile/Water (1:1). Analyze via LC-MS. You must monitor the disappearance of the Cam-ester mass and the appearance of the ligated product mass. If the mass corresponding to the hydrolyzed acyl donor (+18 Da relative to the ester-cleaved fragment) exceeds 10% of the total ion current, halt the reaction and increase the nucleophile concentration in the next iteration.

  • Reaction Quenching & Purification: Once LC-MS indicates >90% conversion (typically within 30-60 minutes), quench the preparative reaction by lowering the pH to < 4.0 using 5% aqueous TFA. Proceed directly to preparative RP-HPLC for product isolation.

References

  • One-Pot Synthesis of Diverse dl-Configuration Dipeptides by a Streptomyces d-Stereospecific Amidohydrolase - NIH PMC.5

  • Enzymatic Peptide Synthesis: From the Substrate Point of View - ResearchGate. 2

  • Recent Advances in Chemoenzymatic Peptide Syntheses - MDPI. 1

  • Discovery and engineering of enzymes for chemoenzymatic peptide synthesis - SciSpace. 8

  • Enzymatic tools for peptide ligation and cyclization - University of Amsterdam (UvA). 6

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - NIH PMC. 3

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production - ACS Publications. 9

  • Enzyme-mediated ligation technologies for peptides and proteins - ResearchGate.4

Sources

Validation & Comparative

Strategic Evaluation of Z-Asp(OMe)-OH in Peptide Synthesis: A Cost-Benefit and Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of peptide synthesis, the selection of appropriately protected amino acid building blocks is a critical determinant of yield, purity, and economic viability[1]. For researchers and drug development professionals, Z-Asp(OMe)-OH—systematically known as (2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid—represents a classical yet highly specific tool[2]. While it offers distinct advantages in solution-phase peptide synthesis due to its orthogonal deprotection profile, its application is frequently bottlenecked by the notorious side reaction of aspartimide formation[1][2].

As a Senior Application Scientist, I have structured this guide to provide a rigorous cost-benefit analysis, comparing Z-Asp(OMe)-OH against contemporary alternatives, backed by mechanistic insights and self-validating experimental protocols.

Mechanistic Insight: The Aspartimide Bottleneck

The primary risk in utilizing aspartic acid derivatives is aspartimide formation . This base-catalyzed (and occasionally acid-catalyzed) intramolecular cyclization occurs when the nitrogen atom of the succeeding peptide bond attacks the side-chain carbonyl carbon of the aspartic acid residue[3][4].

The causality behind this side reaction is directly governed by steric hindrance[3]. In Z-Asp(OMe)-OH, the small methyl ester group provides minimal steric shielding, leaving the carbonyl highly susceptible to nucleophilic attack[3]. This cyclization results in the loss of methanol and the formation of a five-membered aspartimide ring, which subsequently hydrolyzes into difficult-to-separate α-peptide and β-peptide impurities[1][3].

Aspartimide A Z-Asp(OMe)-Peptide (Minimal Steric Hindrance) C Intramolecular Nucleophilic Attack (Backbone Nitrogen to γ-Carbonyl) A->C B Base/Acid Catalysis B->C Promotes deprotonation D Aspartimide Intermediate (Cyclized Ring) C->D Cyclization (-MeOH) E α-Peptide (Minor Cleavage) D->E Hydrolysis F β-Peptide (Major Impurity) D->F Hydrolysis

Mechanism of aspartimide formation and subsequent hydrolysis.

Comparative Performance & Cost-Benefit Analysis

The decision to employ Z-Asp(OMe)-OH is fundamentally a choice between synthesis methodologies. Z-Asp(OMe)-OH is highly cost-effective for large-scale, solution-phase peptide synthesis where specialized catalytic hydrogenation equipment is readily available[1]. The benzyloxycarbonyl (Z) group is removed via H₂/Pd, offering strict orthogonality to acid-labile (Boc) and base-labile (Fmoc) groups[1][2].

However, Z-Asp(OMe)-OH is generally unsuitable for standard automated Solid-Phase Peptide Synthesis (SPPS)[1]. While its upfront material cost is lower than Fmoc-Asp(OtBu)-OH, researchers must account for downstream purification burdens. The high propensity for aspartimide formation (yielding 85-90% crude purity) often necessitates rigorous, multi-step HPLC purification to isolate the desired peptide[3]. In contrast, Fmoc-Asp(OtBu)-OH utilizes a bulky tert-butyl group that sterically blocks aspartimide formation, making it the "workhorse" for automated SPPS and significantly reducing purification bottlenecks[1][3].

Table 1: Comparative Analysis of Aspartic Acid Derivatives
CompoundSide-Chain Protecting GroupPrimary ApplicationSteric HindranceAspartimide RiskRepresentative Crude PurityDeprotection Strategy
Z-Asp(OMe)-OH Methyl EsterSolution-PhaseMinimalHigh85-90%[3]Catalytic Hydrogenation (H₂/Pd)[1]
Z-Asp(OBzl)-OH Benzyl EsterSolution-PhaseModerateLow93-98%[3]Catalytic Hydrogenation (H₂/Pd)
Fmoc-Asp(OtBu)-OH tert-Butyl EsterSolid-Phase (SPPS)HighVery Low92-97%[3]Strong Acid (e.g., TFA)[1]

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol A: Solution-Phase Peptide Coupling with Z-Asp(OMe)-OH

To ensure high coupling efficiency while managing the risk of side reactions, this protocol utilizes HBTU and DIPEA in a strictly controlled anhydrous environment[2][5].

  • Activation: Dissolve Z-Asp(OMe)-OH (1.0 equivalent, e.g., 500 mg, 1.78 mmol) and the target amine/peptide (1.6 equivalents) in anhydrous Dimethylformamide (DMF) (5 mL)[2][5].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.6 equivalents, e.g., 1.2 mL, 9.96 mmol) to the stirred mixture[5].

    • Causality Note: DIPEA acts as a sterically hindered, non-nucleophilic base. It facilitates carboxyl activation without excessively promoting the base-catalyzed aspartimide cyclization that unhindered bases would trigger.

  • Coupling Reagent: Add HBTU (3.5 equivalents, e.g., 1.69 g, 6.22 mmol) to initiate the coupling[5].

  • Reaction: Stir the mixture at room temperature for 22 hours under a Nitrogen (N₂) atmosphere to prevent oxidative degradation and moisture interference[5].

  • Work-up: Dilute the reaction mixture with H₂O (100 mL) and extract the product with Ethyl Acetate (EtOAc) (2 × 100 mL)[5]. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Comparative HPLC Profiling for Aspartimide Impurities

To self-validate the purity of the synthesized peptide and quantify aspartimide formation, employ the following reversed-phase HPLC workflow[3].

HPLC_Workflow S1 1. Sample Prep (Dissolve in ACN/H2O) S2 2. Equilibration (C18 Column, 10% B) S1->S2 S3 3. Gradient Elution (10-90% B, 30 min) S2->S3 S4 4. UV Detection (λ = 254 nm) S3->S4 S5 5. Integration (Peak Area %) S4->S5

Step-by-step workflow for comparative HPLC analysis of peptide purity.

  • Sample Preparation: Dissolve a 1-2 mg aliquot of the crude reaction mixture in a compatible solvent (e.g., Acetonitrile or a mixture of mobile phases A and B)[3].

  • Column Equilibration: Utilize a standard C18 analytical column. Equilibrate with 10% Mobile Phase B (Acetonitrile with 0.1% TFA) and 90% Mobile Phase A (Water with 0.1% TFA)[3].

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 30 minutes at a flow rate of 1.0 mL/min[3].

  • Detection: Monitor the eluent using UV detection at a wavelength of 254 nm[3].

    • Causality Note: 254 nm is optimal for detecting the aromatic ring of the Z-protecting group, ensuring all related byproducts are captured[6].

  • Re-equilibration: Return to 10% B from 35 to 40 minutes to prepare for the next injection[3].

  • Validation & Analysis: Calculate the crude purity as the percentage of the main product peak area relative to the total integrated peak area[3]. To definitively validate the presence of aspartimide, couple the HPLC with Mass Spectrometry (LC-MS) and look for a mass shift of -32 Da, corresponding to the loss of methanol during cyclization.

Sources

Introduction: The Critical Role of Characterization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to the Analytical Characterization of Z-Protected Peptides

In the landscape of peptide chemistry and therapeutic development, the benzyloxycarbonyl (Z or Cbz) group remains a cornerstone of N-terminal protection strategy. Its utility in preventing unwanted side reactions during peptide synthesis is well-established. However, the very presence of this bulky, hydrophobic moiety introduces significant analytical challenges. For researchers, scientists, and drug development professionals, the rigorous characterization of Z-protected peptide intermediates and final products is not merely a procedural step; it is a fundamental requirement for ensuring purity, confirming identity, and guaranteeing the ultimate success of a synthetic route.

This guide provides an in-depth comparison of the primary analytical techniques for characterizing Z-protected peptides. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices. We will explore why certain techniques are preferred, how the Z-group specifically influences analytical outcomes, and how to design a self-validating system of characterization that ensures scientific integrity from the bench to clinical development. We will examine a suite of orthogonal techniques, each providing a unique piece of the puzzle, from purity assessment to complete structural elucidation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Gold Standard for Purity Assessment

The first question in any synthetic workflow is, "How pure is my compound?" For peptides, RP-HPLC is the unequivocal answer and the workhorse of both qualitative and quantitative analysis.[1]

Expertise & Experience: The "Why" Behind RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity.[1] A stationary phase, typically silica functionalized with C18 alkyl chains, provides a nonpolar surface. Peptides are loaded in a polar aqueous mobile phase and eluted with an increasing gradient of a less polar organic solvent, like acetonitrile. More hydrophobic peptides interact more strongly with the C18 column and thus require a higher concentration of organic solvent to elute.

The introduction of the Z-group, with its aromatic benzyl ring, significantly increases the hydrophobicity of a peptide.[2] This has a direct and predictable consequence: a Z-protected peptide will have a substantially longer retention time than its deprotected counterpart. This very property is what makes RP-HPLC an excellent tool for monitoring the progress of both protection and deprotection reactions. A successful protection reaction will show the disappearance of the starting material peak and the appearance of a new, later-eluting peak. Conversely, a successful deprotection will show the Z-protected peptide peak diminishing and a new, earlier-eluting peak appearing.

Experimental Protocol: A Robust Baseline for Purity Analysis

This protocol serves as a robust starting point for most Z-protected peptides and can be optimized as needed.[2]

Objective: To determine the purity of a Z-protected peptide and separate it from synthetic impurities.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 mm ID x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. Causality: TFA acts as an ion-pairing agent, sharpening peaks by neutralizing free silanol groups on the stationary phase and forming ion pairs with charged residues on the peptide.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV absorbance at 214-220 nm. Causality: This wavelength range is where the peptide backbone's amide bonds absorb strongly, providing a universal signal for nearly all peptides.[3]

  • Sample Preparation:

    • Dissolve the lyophilized Z-protected peptide in a suitable solvent (e.g., a mixture of water/acetonitrile or DMSO) to a concentration of approximately 1 mg/mL.[2]

    • Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the column.

  • Chromatographic Run:

    • Injection Volume: 10-20 µL.

    • Gradient: A typical starting gradient is a linear increase from 5% to 95% Mobile Phase B over 30-40 minutes. Causality: A shallow gradient is often necessary for peptides to ensure adequate separation of closely related impurities.[4]

    • Column Temperature: Ambient or controlled at 40°C. Causality: Elevated temperatures can improve peak shape and reduce viscosity, but must be used cautiously to avoid peptide degradation.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Dissolution & Filtration Inject Inject Sample SamplePrep->Inject MobilePhase Mobile Phase Prep (0.1% TFA) MobilePhase->Inject Gradient Run Gradient Elution (5-95% ACN) Inject->Gradient Detect UV Detection (214 nm) Gradient->Detect Integrate Integrate Peaks Detect->Integrate Purity Calculate % Purity Integrate->Purity

Caption: Logical workflow for RP-HPLC purity analysis.

Mass Spectrometry (MS): Absolute Confirmation of Identity

While HPLC confirms purity, it does not confirm identity. Mass spectrometry is the definitive technique for verifying the molecular weight of the Z-protected peptide, providing unequivocal evidence of a successful synthesis. Modern MS is almost always coupled with liquid chromatography (LC-MS), allowing for purity and identity to be determined in a single run.

Expertise & Experience: Fragmentation of the Z-Group

The choice of ionization technique is critical. Electrospray Ionization (ESI) is common for peptides as it generates multiply charged ions and couples seamlessly with LC.[5] However, the Z-group, like other protecting groups such as Boc, can be labile under certain ESI conditions, leading to "in-source" fragmentation.[5] This can complicate the main mass spectrum (MS1) by showing peaks corresponding to the deprotected peptide. A gentler ionization method like Matrix-Assisted Laser Desorption/Ionization (MALDI) can sometimes mitigate this, but ESI remains dominant due to its LC-compatibility.

The real power comes from tandem mass spectrometry (MS/MS). In this process, the intact Z-protected peptide ion (the precursor ion) is isolated and fragmented, typically via collision-induced dissociation (CID).[6] The Z-group imparts a highly characteristic fragmentation pattern. Key observations include:

  • Neutral loss of the benzyloxy group (PhCH₂O•, 107 Da). [7]

  • Elimination of benzyl alcohol (108 Da). [8]

  • Formation of fragments where the benzyl group has migrated. [8][9]

Recognizing these signature fragmentation patterns is key to confirming not only the peptide sequence but also the presence and location of the Z-group.[6]

Experimental Protocol: LC-MS/MS for Identity Confirmation

Objective: To confirm the molecular weight and sequence of a Z-protected peptide.

  • LC System: Use the same LC method as described for purity analysis. The eluent from the column is directed into the mass spectrometer. Causality: Using a volatile buffer system like TFA or formic acid is essential, as non-volatile salts (like phosphate) will contaminate the mass spectrometer.

  • MS System (ESI):

    • Ionization Mode: Positive ion mode is standard for peptides.

    • Scan Mode: Full MS scan followed by data-dependent MS/MS.[6] The instrument automatically selects the most intense ions from the full MS scan for fragmentation.

    • MS1 Scan Range: m/z 200–2000 (adjust based on expected mass).

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID).

    • Collision Energy: Typically ramped or optimized for the specific peptide, often in the 20-40 eV range.[6]

  • Data Analysis:

    • MS1 Spectrum: Look for the [M+H]⁺, [M+2H]²⁺, etc., ion series corresponding to the calculated mass of the intact Z-protected peptide.

    • MS/MS Spectrum: Analyze the fragmentation pattern. Identify the characteristic b- and y-ions that reveal the amino acid sequence. Crucially, look for the signature losses associated with the Z-group to confirm its presence.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_separation LC Separation cluster_ms1 MS1: Intact Mass cluster_ms2 MS2: Fragmentation cluster_analysis Data Analysis RP_HPLC RP-HPLC Separation ESI Electrospray Ionization RP_HPLC->ESI FullScan Full MS Scan ESI->FullScan Precursor Select Precursor Ion [M+nH]n+ FullScan->Precursor ConfirmMass Confirm Molecular Weight FullScan->ConfirmMass CID Collision-Induced Dissociation (CID) Precursor->CID FragmentScan Scan Fragment Ions CID->FragmentScan Sequence Sequence with b- and y-ions FragmentScan->Sequence

Caption: Workflow for peptide identity confirmation by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Tool

For an unambiguous, high-resolution view of the peptide's three-dimensional structure in solution, NMR is the most powerful technique available.[10] It provides information not just on covalent connectivity but also on the spatial arrangement of atoms, making it invaluable for understanding conformation.

Expertise & Experience: Identifying the Z-Group and Peptide Conformation

NMR spectroscopy detects the magnetic properties of atomic nuclei. For peptides, 1D ¹H NMR provides a quick fingerprint, but the real power lies in 2D experiments that reveal through-bond and through-space correlations.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled through a few chemical bonds (e.g., within a single amino acid residue).

  • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a single amino acid's spin system.[11]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for 3D structure. It identifies protons that are close in space (< 5 Å), even if they are far apart in the sequence.[11]

For a Z-protected peptide, the aromatic protons of the benzyl group will give distinct signals in the ¹H NMR spectrum (typically ~7.3 ppm), and the benzylic CH₂ protons will also have a characteristic signal (~5.1 ppm). These serve as clear indicators of the protecting group's presence and integrity. The collection of NOE-derived distance restraints, combined with other structural information, allows for the calculation of an ensemble of 3D structures that represent the peptide's conformation in solution.[12]

Experimental Protocol: General Steps for 2D NMR Analysis

Objective: To confirm the presence of the Z-group and determine the 3D solution structure of the peptide.

  • Sample Preparation:

    • Dissolve the peptide (0.5-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a H₂O/D₂O mixture). Causality: A high concentration is needed for good signal-to-noise, and deuterated solvents are used to avoid overwhelming solvent signals.

    • Transfer the sample to a high-precision NMR tube.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and concentration.

    • Acquire a suite of 2D NMR spectra on a high-field spectrometer (≥ 600 MHz):

      • ¹H-¹H TOCSY (to identify amino acid spin systems).

      • ¹H-¹H NOESY (to obtain inter-proton distance restraints).

      • ¹H-¹³C HSQC (to correlate protons with their attached carbons, aiding assignment).

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Use the TOCSY and NOESY spectra to sequentially assign all proton resonances to specific amino acids in the peptide chain.

    • Structure Calculation: Identify and quantify NOE cross-peaks to generate a list of distance restraints. Use these restraints in molecular dynamics software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the data.

Workflow for NMR Structure Determination

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Structure Calculation SamplePrep Dissolve Peptide in Deuterated Solvent Acquire1D 1D 1H Spectrum SamplePrep->Acquire1D Acquire2D Acquire 2D Spectra (TOCSY, NOESY) Acquire1D->Acquire2D Assign Sequential Resonance Assignment Acquire2D->Assign NOE Identify NOE Restraints Assign->NOE Calculate Calculate 3D Structure Ensemble NOE->Calculate

Caption: General workflow for peptide structure determination by NMR.

Other Key Characterization Techniques

While HPLC, MS, and NMR form the core triad of characterization, other spectroscopic techniques provide valuable, complementary information, particularly regarding secondary structure.

Edman Degradation: The N-Terminal Blocking Challenge

Edman degradation is a classic chemical method for sequencing a peptide from its N-terminus.[13] It involves the sequential cleavage and identification of N-terminal amino acids. However, it is fundamentally incompatible with Z-protected peptides. The chemistry requires a free primary or secondary amine at the N-terminus to react with phenyl isothiocyanate (PITC).[13][14] The Z-group blocks this position, meaning the reaction cannot proceed.[15] While one could deprotect the peptide first, this only confirms the sequence of the final product, not the integrity of the protected intermediate.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, non-destructive technique that is highly sensitive to the secondary structure of a peptide in solution.[16] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone.[17] The resulting spectrum provides a characteristic signature for different structural motifs:

  • α-Helices: Show strong negative bands around 222 nm and 208 nm.[17]

  • β-Sheets: Exhibit a negative band around 218 nm.[17]

  • Random Coils: Characterized by a strong negative band near 200 nm.

This technique is excellent for assessing whether the Z-group or other modifications induce a specific conformation or for monitoring conformational changes in response to environmental factors like pH or temperature.[17]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information on secondary structure by analyzing the vibrational frequencies of the peptide's amide bonds.[18] The Amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration, is particularly informative. The exact frequency of this band is sensitive to the hydrogen-bonding pattern, which differs between α-helices, β-sheets, and random coils. A key advantage of FTIR is its versatility; it can be used to analyze peptides in aqueous solutions, organic solvents, and even embedded in lipid membranes.[18][19]

Comparative Summary of Analytical Techniques

The choice of analytical technique is dictated by the specific question being asked. This table summarizes the strengths and limitations of each method in the context of Z-protected peptide characterization.

TechniqueInformation ProvidedKey StrengthsKey Limitations for Z-Peptides
RP-HPLC Purity, Relative QuantificationHigh resolution, robust, excellent for monitoring reactions.[1][2]Does not confirm identity; retention time is highly dependent on method parameters.
Mass Spec (MS) Molecular Weight, Sequence, PTMsDefinitive mass confirmation, sequence data via MS/MS.[6][20]Z-group can be labile (in-source fragmentation); fragmentation can be complex.[5][8]
NMR Spec 3D Structure, Conformation, DynamicsAtomic-level structural detail in solution, non-destructive.[10][11]Requires large amounts of pure sample; data acquisition and analysis are complex and time-consuming.
Edman Degradation N-Terminal SequenceDirect, residue-by-residue sequencing.[15]Not applicable. Requires a free N-terminus, which is blocked by the Z-group.[13][14]
Circular Dichroism Secondary Structure ContentRapid, sensitive to conformational changes in solution.[16][17]Provides global, not residue-specific, structural information; aromatic Z-group can interfere with far-UV signal.
FTIR Spec Secondary Structure ContentVersatile sample environments (solution, solid, membranes).[18][19]Provides global structural information; water absorption can be problematic without proper background subtraction.

Conclusion: An Integrated, Orthogonal Approach

The comprehensive characterization of a Z-protected peptide cannot be achieved with a single technique. Instead, a multi-faceted, orthogonal approach is required to build a complete and trustworthy data package. A standard workflow should always begin with RP-HPLC to establish purity, immediately followed by LC-MS to confirm the mass of the pure compound. For novel peptides or those where conformation is critical to function, NMR spectroscopy provides the ultimate structural validation. Finally, techniques like CD and FTIR offer valuable insights into the peptide's secondary structure and conformational integrity. By layering the information from these distinct yet complementary methods, researchers and drug developers can ensure the scientific integrity of their work and proceed with confidence in the identity, purity, and structure of their Z-protected peptides.

References

  • Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester. Benchchem.
  • Mass Spectrometry Validation of Peptides with 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine: A Comparative Guide. Benchchem.
  • A Comprehensive Guide to the HPLC Analysis of Peptides Containing Boc-D-Alg(Z)2-OH. Benchchem.
  • The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives. RSC Publishing.
  • CD-Based Peptide Secondary Structure Analysis. Creative Proteomics.
  • Amino Acid Sequencing Challenges: A Deep Dive. Creative Biolabs.
  • The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives. Journal of the Chemical Society C: Organic (RSC Publishing).
  • Theory of Edman Sequencing, Edman Degradation. Shimadzu Scientific Instruments.
  • Edman Degradation vs Mass Spectrometry. AltaBioscience.
  • The mass spectra of amino-acids and peptides: benzyl migration in benzyloxycarbonyl derivatives. Chemical Communications (London) (RSC Publishing).
  • The Role of Circular Dichroism in Peptide Structural Analysis.
  • Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy. Benchchem.
  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • HPLC of Peptides and Proteins.
  • Peptide Analysis Techniques Review.
  • HPLC Analysis and Purification of Peptides. PMC.
  • The conformational analysis of peptides using Fourier transform IR spectroscopy. PubMed.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.
  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • Fourier Transform Infrared Spectroscopy of Peptides. Springer Nature Experiments.
  • NMR-Based Peptide Structure Analysis Service. MtoZ Biolabs.

Sources

Safety Operating Guide

Personal protective equipment for handling Z-Asp(osu)-ome

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling activated amino acid derivatives requires more than just a superficial understanding of safety protocols; it requires a mechanistic appreciation of the chemical's reactivity. Z-Asp(OSu)-OMe (N-benzyloxycarbonyl-L-aspartic acid α -methyl ester β -N-hydroxysuccinimide ester) is a highly reactive intermediate widely used in solid-phase and solution-phase peptide synthesis[1].

Because the N-hydroxysuccinimide (NHS) ester moiety is designed to undergo rapid nucleophilic acyl substitution with primary amines, it is inherently reactive toward moisture and biological nucleophiles (such as proteins in the skin and mucous membranes) [2]. This guide provides a self-validating, step-by-step operational and personal protective equipment (PPE) framework for handling this compound safely and effectively.

Mechanistic Hazard Profile & Causality

To select the appropriate PPE, we must first understand the causality of the hazards associated with Z-Asp(OSu)-OMe:

  • Moisture Sensitivity & Hydrolysis: The NHS ester is susceptible to hydrolysis in the presence of ambient moisture, releasing N-hydroxysuccinimide and the corresponding carboxylic acid. This degradation not only ruins the reagent but can generate localized acidic microenvironments.

  • Sensitization & Irritation: Because NHS esters readily cross-link with primary amines (e.g., lysine residues in epidermal proteins), exposure to bare skin or the respiratory tract can lead to covalent modification of biological tissues, resulting in acute irritation or allergic sensitization [3].

  • Dust Inhalation: As a crystalline solid, the primary physical hazard during weighing and transfer is the generation of airborne particulates.

Quantitative Hazard Summary
Hazard CategoryMechanistic CausePrimary Route of ExposureRecommended Mitigation
Skin Irritation Covalent binding to epidermal amines via NHS esterDermal contactNitrile gloves (double-gloving recommended)
Eye Irritation Localized hydrolysis generating acidic byproductsOcular contactSnug-fitting chemical safety goggles
Respiratory Sensitization Inhalation of reactive crystalline dustInhalationFume hood operation; N95/P100 respirator if outside hood
Reagent Degradation Hydrolysis via atmospheric moistureEnvironmentalHandle under inert atmosphere (Argon/N2)

Required Personal Protective Equipment (PPE)

Based on the chemical's reactivity profile, the following PPE matrix is mandatory for all laboratory personnel handling Z-Asp(OSu)-OMe.

  • Hand Protection:

    • Requirement: Disposable nitrile gloves (minimum thickness: 0.11 mm).

    • Causality: Nitrile provides an excellent barrier against solid particulates and incidental contact. Because the compound is often dissolved in polar aprotic solvents (like DMF or DMSO) during synthesis, which rapidly penetrate standard gloves, double-gloving is required during the solvation step.

  • Eye Protection:

    • Requirement: ANSI Z87.1-compliant chemical splash goggles.

    • Causality: Standard safety glasses with side shields are insufficient because they do not protect against fine airborne dust generated during the weighing of the lyophilized powder.

  • Body Protection:

    • Requirement: Flame-retardant, knee-length laboratory coat with fitted knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging through contaminated surfaces and eliminate the gap between the glove and the sleeve, protecting the vulnerable wrist area from reactive dust.

  • Respiratory Protection:

    • Requirement: All handling must occur inside a certified chemical fume hood. If weighing must occur on an open bench top (not recommended), a NIOSH-approved N95 or P100 particulate respirator is required [4].

Step-by-Step Operational Protocol

This self-validating protocol ensures that the reagent remains chemically intact while isolating the operator from exposure.

Phase 1: Pre-Operation & PPE Donning

  • Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

  • Don standard PPE: Lab coat, chemical goggles, and a base layer of nitrile gloves.

  • Purge a desiccator or glove box with Argon or Nitrogen. Z-Asp(OSu)-OMe should be allowed to equilibrate to room temperature inside the desiccator before opening to prevent condensation from atmospheric moisture.

Phase 2: Weighing and Transfer (Inside Fume Hood)

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

    • Causality: Anti-static boats prevent the fine, reactive powder from aerosolizing due to electrostatic repulsion.

  • Don a second pair of nitrile gloves (outer layer).

  • Using a clean, dry stainless-steel spatula, transfer the required mass of Z-Asp(OSu)-OMe.

  • Immediately seal the stock container, wrap the cap with Parafilm, and return it to the desiccator.

Phase 3: Solvation and Reaction

  • Transfer the weighed solid into a dry reaction flask containing a magnetic stir bar.

  • Add the anhydrous reaction solvent (e.g., DMF or DCM).

  • If a glove becomes contaminated with the solvent mixture, remove the outer glove immediately, dispose of it in a solid waste container, and don a fresh outer glove. Causality: Solvents like DMF act as carrier vehicles, driving the reactive NHS ester through the glove matrix and into the skin.

Spill and Disposal Plan

Spill Response:

  • Solid Spill: Do not use water. Water will hydrolyze the ester, potentially generating heat and acidic byproducts. Gently sweep the solid using a brush and dustpan, or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Solution Spill: Absorb the liquid with inert absorbent pads (e.g., vermiculite or universal spill pads).

Waste Disposal:

  • Collect all solid waste (contaminated gloves, weighing boats, paper towels) in a clearly labeled, sealable biohazard/chemical solid waste bag.

  • Liquid waste containing Z-Asp(OSu)-OMe and organic solvents must be collected in a compatible high-density polyethylene (HDPE) container labeled "Halogenated/Non-Halogenated Organic Waste" (depending on the solvent used).

  • Never dispose of unreacted NHS esters down the aqueous drain.

Operational Workflow Visualization

PPE_Workflow Start Equilibrate Z-Asp(OSu)-OMe to Room Temp PPE Don PPE: Goggles, Lab Coat, Double Nitrile Gloves Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weigh using Anti-Static Boat Hood->Weigh Solvate Solvate in Anhydrous DMF/DCM Weigh->Solvate Contamination Glove Contaminated? Solvate->Contamination ChangeGlove Remove Outer Glove Don Fresh Glove Contamination->ChangeGlove Yes Proceed Proceed with Peptide Coupling Contamination->Proceed No ChangeGlove->Proceed Waste Dispose in Solid/Liquid Organic Waste Proceed->Waste

Caption: Operational workflow and PPE intervention points for handling Z-Asp(OSu)-OMe.

References

  • Taylor & Francis. "Synthesis and evaluation of substrate analogue inhibitors." Journal of Organic Chemistry. Available at:[Link]

  • Grokipedia. "N-Hydroxysuccinimide — Peptide and protein synthesis." Available at: [Link]

  • Sigma-Aldrich. "SAFETY DATA SHEET: Z-Asp(OMe)-OH (Aldrich - 96002)." Available at: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Asp(osu)-ome
Reactant of Route 2
Reactant of Route 2
Z-Asp(osu)-ome

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.